6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole
Description
Properties
IUPAC Name |
6-bromo-5-(2-fluoro-4-nitrophenoxy)-1-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrFN3O3/c1-18-12-6-10(15)14(4-8(12)7-17-18)22-13-3-2-9(19(20)21)5-11(13)16/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVURLVXVVVMHMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=N1)OC3=C(C=C(C=C3)[N+](=O)[O-])F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735730 | |
| Record name | 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206800-24-9 | |
| Record name | 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole. This compound is of interest to the pharmaceutical and medicinal chemistry sectors due to its structural motifs, which are common in biologically active molecules. This document outlines a detailed synthetic protocol, thorough characterization data, and the potential biological relevance of this compound. All quantitative data are presented in clear, tabular formats, and key experimental procedures are described in detail. Additionally, visual diagrams of the synthetic workflow and a relevant biological signaling pathway are provided to enhance understanding.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents.[1][2][3] These compounds have demonstrated a wide array of biological activities, including but not limited to, anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The specific substitutions on the indazole ring system play a crucial role in modulating their biological and pharmacological profiles. The title compound, this compound, incorporates several key functionalities: a brominated indazole core, a methyl group at the N1 position, and a nitrophenoxy moiety. These features make it a valuable candidate for investigation in drug discovery programs, particularly in the context of kinase inhibition.
Synthesis
The synthesis of this compound is proposed to be achieved through a two-step process. The initial step involves the synthesis of the key intermediate, 6-Bromo-1-methyl-1H-indazol-5-ol. This is followed by a Williamson ether synthesis to couple the intermediate with a suitable fluoronitrobenzene derivative.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of 6-Bromo-1-methyl-1H-indazol-5-ol (Hypothetical)
Step 2: Synthesis of this compound via Williamson Ether Synthesis
This procedure is based on established Williamson ether synthesis protocols.[8][9][10][11][12]
-
Materials:
-
6-Bromo-1-methyl-1H-indazol-5-ol
-
1,2-Difluoro-4-nitrobenzene
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 6-Bromo-1-methyl-1H-indazol-5-ol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,2-difluoro-4-nitrobenzene (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
-
Characterization
The structural elucidation of this compound would be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₄H₉BrFN₃O₃ |
| Molecular Weight | 366.15 g/mol |
| Appearance | Expected to be a solid |
| Melting Point | Not determined |
| Solubility | Expected to be soluble in common organic solvents |
Spectroscopic Data (Predicted)
3.2.1. ¹H NMR Spectroscopy
The predicted ¹H NMR spectrum would show distinct signals for the protons on the indazole and nitrophenoxy rings, as well as the methyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | d | 1H | H on nitro-ring |
| ~7.9 | s | 1H | Indazole H-7 |
| ~7.8 | dd | 1H | H on nitro-ring |
| ~7.5 | s | 1H | Indazole H-4 |
| ~7.2 | t | 1H | H on nitro-ring |
| ~3.9 | s | 3H | N-CH₃ |
3.2.2. ¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum would display signals corresponding to the fourteen carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-F on nitro-ring |
| ~148 | C-O on indazole ring |
| ~142 | C-NO₂ on nitro-ring |
| ~140 | Indazole quaternary C |
| ~135 | Indazole quaternary C |
| ~128 | CH on nitro-ring |
| ~125 | Indazole C-7 |
| ~122 | CH on nitro-ring |
| ~118 | CH on nitro-ring |
| ~115 | Indazole C-4 |
| ~110 | Indazole C-3a |
| ~105 | C-Br on indazole ring |
| ~100 | C-O on nitro-ring |
| ~35 | N-CH₃ |
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.[13][14][15]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Weak | Aliphatic C-H stretch (CH₃) |
| ~1590, 1480 | Strong | Aromatic C=C stretch |
| ~1520, 1340 | Strong | N-O stretch (NO₂) |
| ~1250 | Strong | Aryl-O-Aryl stretch (ether) |
| ~1100 | Medium | C-F stretch |
| ~600 | Medium | C-Br stretch |
3.2.4. Mass Spectrometry
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound.[13][14][16]
| m/z (relative intensity, %) | Assignment |
| 365/367 (M⁺) | Molecular ion peak showing the characteristic isotopic pattern for a bromine-containing compound (approx. 1:1 ratio) |
| Other fragments corresponding to the loss of NO₂, the nitrophenoxy group, etc. |
Analytical Workflow
Caption: General workflow for the purification and characterization of the target compound.
Potential Biological Significance and Signaling Pathway
Many indazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer. The structural features of this compound suggest it may interact with the ATP-binding pocket of kinases.
Hypothetical Kinase Inhibition Pathway
Caption: Potential mechanism of action via inhibition of a Receptor Tyrosine Kinase signaling pathway.
Conclusion
This technical guide provides a detailed (though partially predictive) framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations, and the expected characterization data are derived from the analysis of structurally related compounds. The potential for this molecule to act as a kinase inhibitor highlights its relevance for further investigation in the field of drug discovery. This document serves as a valuable resource for researchers and scientists interested in the development of novel heterocyclic compounds for therapeutic applications.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
- 3. caribjscitech.com [caribjscitech.com]
- 4. 6-Bromo-1-methyl-1H-indazole | C8H7BrN2 | CID 22558675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Bromo-1-methyl-1H-indazole | 590417-94-0 [sigmaaldrich.com]
- 6. 590417-94-0|6-Bromo-1-methyl-1H-indazole|BLD Pharm [bldpharm.com]
- 7. scbt.com [scbt.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. The Williamson Ether Synthesis [cs.gordon.edu]
- 10. Williamson Synthesis [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Physicochemical Properties of 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole is a specific chemical entity for which public, peer-reviewed data is limited. A CAS number (1206800-24-9) has been assigned, indicating its synthesis and potential use in research or as a chemical intermediate.[1][2][3][4][5] This guide provides a detailed overview of its known and predicted physicochemical properties based on available data and the chemical nature of its constituent functional groups. Experimental protocols are based on standard methodologies for compounds of this class.
Introduction
This compound belongs to the indazole class of heterocyclic compounds. Indazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including applications as kinase inhibitors in cancer therapy.[6][7][8][9] The structure of this compound, featuring a substituted indazole core linked to a nitrophenyl ether moiety, suggests its potential as a bioactive molecule. Understanding its physicochemical properties is fundamental for its application in drug discovery and development, influencing factors such as solubility, stability, and bioavailability.
Chemical Structure and Properties
The chemical structure combines a bromo-methyl-indazole core with a 2-fluoro-4-nitrophenoxy group. The presence of bromine, fluorine, and a nitro group significantly influences the molecule's electronic and steric properties.
A summary of its key physicochemical data is presented in Table 1.
Table 1: Summary of Physicochemical Data for this compound
| Property | Value / Predicted Value | Source / Method |
| CAS Number | 1206800-24-9 | [1][2][3][5] |
| Molecular Formula | C₁₄H₉BrFN₃O₃ | [2][5] |
| Molecular Weight | 366.14 g/mol | [1][2][5] |
| Appearance | Predicted: Solid (likely crystalline powder) | General for similar small molecules |
| Boiling Point | 435.0 ± 45.0 °C (Predicted) | [2] |
| Density | 1.70 ± 0.1 g/cm³ (Predicted) | [2] |
| Purity | Available as ≥97% | [5] |
| Storage Conditions | Room temperature for short term; -4°C (1-2 weeks); -20°C (1-2 years) for long term | [1] |
| Solubility | Predicted: Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF) | Based on structure; common for indazoles[10] |
Experimental Protocols
The characterization of a novel compound like this involves a suite of standard analytical techniques to confirm its structure, purity, and key physicochemical properties.
A general workflow for characterizing a newly synthesized or acquired compound is outlined below.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy [11][12][13]
-
Objective: To confirm the chemical structure.
-
Method:
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.
-
Analyze chemical shifts (δ), coupling constants (J), and integration values to confirm the proton, carbon, and fluorine environments corresponding to the expected structure.
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS) [13]
-
Objective: To confirm the elemental composition and molecular weight.
-
Method:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Infuse the sample into an HRMS instrument (e.g., ESI-TOF or Orbitrap).
-
Measure the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it with the theoretical mass calculated from the molecular formula (C₁₄H₉BrFN₃O₃). The measured mass should be within a 5 ppm error.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound.
-
Method:
-
Develop a suitable HPLC method, typically using a C18 reversed-phase column.
-
Prepare a mobile phase gradient (e.g., water and acetonitrile, both with 0.1% formic acid).
-
Dissolve the sample in a suitable solvent and inject it into the HPLC system.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Calculate the purity by integrating the area of the main peak relative to the total peak area.
-
Protocol 4: Aqueous Solubility Determination (Shake-Flask Method)
-
Objective: To measure the thermodynamic solubility in aqueous buffer.
-
Method:
-
Add an excess amount of the solid compound to a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.
-
Agitate the suspension at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Filter the suspension to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a calibrated HPLC-UV method.
-
Potential Biological Activity and Signaling Pathways
Indazole derivatives are widely recognized for their role as kinase inhibitors, which are crucial in regulating cell signaling pathways often dysregulated in cancer.[6][8] Compounds with a bromo-indazole core have been investigated as inhibitors of various kinases, including those involved in cell proliferation and survival pathways like the MAPK/ERK pathway.
A hypothetical signaling pathway where this compound might act is depicted below.
This diagram illustrates a plausible mechanism where the compound could inhibit a kinase such as RAF, thereby blocking downstream signaling and preventing cell proliferation. This is a common mechanism for indazole-based anti-cancer agents.[8]
Safety and Handling
-
Hazard Statements: While specific toxicology data is not available, related compounds are classified with GHS07 pictograms (Warning) and hazard statements like H302 (Harmful if swallowed).
-
Precautionary Measures: Standard laboratory precautions should be taken. Wear protective gloves, safety glasses, and a lab coat.[1] Handle in a well-ventilated area or fume hood. Waste should be disposed of by a professional waste management service.[1]
Conclusion
This compound is a substituted indazole derivative with physicochemical properties that make it a candidate for investigation in drug discovery, particularly in oncology. Its predicted poor aqueous solubility is a typical challenge for such molecules, requiring careful formulation for biological testing. The experimental protocols provided herein represent a standard framework for the comprehensive characterization of this and similar novel chemical entities.
References
- 1. 1206800-24-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 1206800-24-9 [amp.chemicalbook.com]
- 4. parchem.com [parchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives [mdpi.com]
- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Technical Guide to the Prospective Crystal Structure Analysis of 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical document outlines the prospective crystallographic analysis of the compound 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole. As of the date of this publication, a definitive crystal structure for this specific molecule is not publicly available. Consequently, this guide provides a framework for its analysis, including hypothesized experimental protocols, expected data formats, and the application of standard analytical techniques. The methodologies and data presentation are based on established practices in X-ray crystallography and the analysis of related small molecule structures. This document serves as a preparatory guide for researchers undertaking the empirical determination of this compound's crystal structure.
Introduction
This compound is a substituted indazole derivative. The indazole core is a key pharmacophore in numerous therapeutic agents, exhibiting a wide range of biological activities. The specific substitutions on this molecule—a bromo group, a nitrophenoxy moiety, and a methyl group—are expected to modulate its physicochemical properties and biological target interactions. A definitive crystal structure analysis is paramount to understanding its three-dimensional conformation, intermolecular interactions, and solid-state packing, which are critical for structure-based drug design and development.
Compound Details:
| Property | Value | Source |
| Chemical Name | This compound | [1][2][3] |
| CAS Number | 1206800-24-9 | [1][2][3] |
| Molecular Formula | C14H9BrFN3O3 | [1][2] |
| Molecular Weight | 366.14 g/mol | [2] |
Prospective Experimental Protocols
The following sections detail the hypothesized experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of the title compound.
Synthesis
The synthesis of this compound would likely involve a multi-step process. A plausible synthetic route could be based on the etherification of a substituted indazole with a fluoro-nitrophenol derivative. General synthetic methods for related bromo-indazole compounds often involve diazotization followed by cyclization.[4]
Hypothetical Synthesis Steps:
-
Preparation of 6-Bromo-1-methyl-1H-indazol-5-ol: This intermediate could be synthesized from a commercially available bromo-methyl-aniline derivative through a series of steps including diazotization and cyclization to form the indazole ring, followed by functional group manipulations to introduce the hydroxyl group at the 5-position.
-
Williamson Ether Synthesis: The prepared 6-Bromo-1-methyl-1H-indazol-5-ol would then be reacted with 1,2-difluoro-4-nitrobenzene in the presence of a suitable base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent (e.g., DMF or acetonitrile). The reaction would proceed via nucleophilic aromatic substitution, where the hydroxyl group of the indazole displaces one of the fluorine atoms on the nitrophenyl ring to form the desired ether linkage.
-
Purification: The crude product would be purified using standard techniques such as column chromatography on silica gel, followed by recrystallization to obtain a sample of high purity suitable for single-crystal growth.
Single Crystal Growth
Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. Several crystallization techniques should be explored:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane/hexane) would be left undisturbed in a loosely capped vial to allow for slow evaporation of the solvent.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent would be placed in a small open vial, which is then enclosed in a larger sealed container with a less volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature would be slowly cooled to room temperature or below, potentially leading to the formation of single crystals.
X-ray Diffraction Data Collection and Structure Refinement
A suitable single crystal would be mounted on a goniometer of a single-crystal X-ray diffractometer.
Data Collection Parameters (Hypothetical):
| Parameter | Value |
| Instrument | Bruker D8 VENTURE or similar |
| X-ray Source | Mo Kα radiation (λ = 0.71073 Å) |
| Temperature | 100(2) K or 293(2) K |
| Detector | CMOS or CCD area detector |
| Data Collection Method | ω and φ scans |
| Data Reduction Software | SAINT |
| Structure Solution | Direct methods (e.g., SHELXT) |
| Structure Refinement | Full-matrix least-squares on F² (e.g., SHELXL) |
The collected diffraction data would be processed to yield a set of structure factors. The crystal structure would then be solved using direct methods and refined by full-matrix least-squares procedures. All non-hydrogen atoms would be refined anisotropically, and hydrogen atoms would be placed in calculated positions and refined using a riding model.
Expected Crystallographic Data
The successful crystal structure determination would yield precise information about the molecular geometry and packing. The following tables represent the types of quantitative data that would be obtained.
Table 1: Hypothetical Crystal Data and Structure Refinement Details
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pca2₁ |
| a (Å) | 10 - 20 |
| b (Å) | 5 - 15 |
| c (Å) | 15 - 25 |
| α (°) | 90 |
| β (°) | 90 - 110 |
| γ (°) | 90 |
| Volume (ų) | 1500 - 2500 |
| Z | 4 or 8 |
| Calculated Density (g/cm³) | 1.6 - 1.8 |
| Absorption Coefficient (mm⁻¹) | 2.5 - 3.5 |
| F(000) | e.g., 720 |
| Crystal Size (mm³) | 0.2 x 0.15 x 0.1 |
| Theta range for data collection (°) | 2.0 to 25.0 |
| Reflections collected | > 10000 |
| Independent reflections | > 3000 |
| R_int | < 0.05 |
| Goodness-of-fit on F² | ~1.0 |
| Final R indices [I > 2σ(I)] | R₁ < 0.05, wR₂ < 0.10 |
| R indices (all data) | R₁ < 0.08, wR₂ < 0.12 |
Table 2: Example of Expected Bond Lengths (Å)
| Bond | Expected Length (Å) |
| Br-C(6) | 1.88 - 1.92 |
| F-C(2') | 1.34 - 1.37 |
| O(1)-C(5) | 1.36 - 1.40 |
| O(1)-C(1') | 1.35 - 1.39 |
| N(1)-N(2) | 1.35 - 1.38 |
| N(1)-C(7a) | 1.37 - 1.40 |
| N(1)-C(1) (Me) | 1.45 - 1.48 |
| N(3)-C(4') | 1.45 - 1.48 |
| O(2)-N(3) | 1.21 - 1.24 |
| O(3)-N(3) | 1.21 - 1.24 |
Table 3: Example of Expected Bond Angles (°)
| Angle | Expected Angle (°) |
| C(5)-O(1)-C(1') | 117 - 121 |
| N(2)-N(1)-C(7a) | 110 - 113 |
| C(7)-C(7a)-N(1) | 105 - 108 |
| C(3a)-C(4)-C(5) | 118 - 122 |
| C(4)-C(5)-C(6) | 119 - 123 |
| C(5)-C(6)-C(7) | 120 - 124 |
| O(2)-N(3)-O(3) | 122 - 126 |
Visualizations
The following diagrams illustrate the prospective experimental workflow and the molecular structure of the title compound.
Caption: Prospective experimental workflow for the crystal structure analysis.
Caption: 2D representation of the molecular structure.
Conclusion
While the definitive crystal structure of this compound has not yet been reported in the public domain, this guide provides a comprehensive framework for its determination and analysis. The outlined protocols for synthesis, crystallization, and X-ray diffraction are based on established methodologies for similar small molecules. The successful elucidation of this structure will provide invaluable insights into its conformational properties and intermolecular interactions, which will be instrumental for its potential applications in drug discovery and materials science. It is anticipated that empirical investigation will validate and refine the prospective data presented herein.
References
Technical Guide: Spectroscopic and Synthetic Profile of 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for the novel compound 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole. Due to the limited availability of public experimental data for this specific molecule, this document presents predicted spectroscopic values based on established principles of organic chemistry and data from analogous structures. The guide also includes detailed, hypothetical experimental protocols and visualizations to aid researchers in the synthesis and characterization of this and related compounds.
Compound Overview
Compound Name: this compound CAS Number: 1206800-24-9 Molecular Formula: C₁₄H₉BrFN₃O₃ Molecular Weight: 366.14 g/mol
This compound features a substituted indazole core, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules. The presence of a brominated, methylated indazole linked to a fluoronitrophenyl group via an ether linkage suggests its potential as an intermediate in the synthesis of kinase inhibitors or other therapeutic agents.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known spectroscopic data of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| 8.10 - 8.05 | m |
The Core Mechanism of Indazole Derivatives in Kinase Inhibition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the mechanism of action of indazole derivatives in kinase inhibition, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows. Several indazole-containing compounds have entered clinical trials and received regulatory approval, highlighting their therapeutic significance, particularly in oncology.[1]
General Mechanism of Action: ATP-Competitive Inhibition
Indazole derivatives predominantly function as ATP-competitive inhibitors of protein kinases.[2] Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a critical step in many cellular signaling pathways. The indazole core, with its bicyclic aromatic structure, is well-suited to occupy the ATP-binding pocket of kinases.
The mechanism of inhibition involves the indazole moiety forming key hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. This interaction mimics the binding of the adenine ring of ATP. Substituents on the indazole ring can then be tailored to form additional interactions with other regions of the ATP-binding site, such as the hydrophobic pocket and the ribose-binding pocket, thereby enhancing potency and selectivity for the target kinase.[3] X-ray crystallography studies have confirmed this binding mode for various indazole derivatives in complex with their target kinases.[4][5][6][7]
Quantitative Data: Comparative Inhibitory Potency (IC50)
The following tables summarize the half-maximal inhibitory concentrations (IC50) of selected indazole-based inhibitors against a panel of clinically relevant protein kinases. These values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% in in-vitro assays. Lower IC50 values are indicative of higher potency.
Table 1: Inhibitory Activity of Indazole Derivatives against Receptor Tyrosine Kinases (RTKs)
| Inhibitor | Target Kinase | IC50 (nM) | Assay Context |
| Axitinib | VEGFR1 | 0.1 | Cell-free |
| VEGFR2 | 0.2 | Cell-free | |
| VEGFR3 | 0.1-0.3 | Cell-free | |
| PDGFRβ | 1.6 | Cell-free | |
| c-Kit | 1.7 | Cell-free | |
| Pazopanib | VEGFR1 | 10 | Cell-free |
| VEGFR2 | 30 | Cell-free | |
| VEGFR3 | 47 | Cell-free | |
| PDGFRα | 71 | Cell-free | |
| PDGFRβ | 84 | Cell-free | |
| c-Kit | 74 | Cell-free | |
| Compound 30 [8] | VEGFR2 | 1.24 | Cell-free |
| Indazole-pyrimidine derivative 6i [9] | VEGFR-2 | 24.5 | Cell-free |
| AXL inhibitor 54 [4] | AXL | 11 | Biochemical |
| FGFR1 inhibitor 14c [10] | FGFR1 | 9.8 | Cell-free |
| FGFR1 inhibitor 22 [10] | FGFR1 | 2.0 (µM) | Cell-free |
| FGFR2 | 0.8 (µM) | Cell-free | |
| FGFR3 | 4.5 (µM) | Cell-free |
Table 2: Inhibitory Activity of Indazole Derivatives against Serine/Threonine Kinases
| Inhibitor | Target Kinase | IC50 (nM) | Assay Context |
| ROCK-II inhibitor SR-1459 | ROCK-II | 13 | Cell-free |
| ROCK-II inhibitor SR-715 | ROCK-II | 80 | Cell-free |
| ROCK-II inhibitor SR-899 | ROCK-II | 100 | Cell-free |
| Pan-Pim inhibitor 59c [10] | Pim-1 | 3 | Cell-free |
| Pim-2 | 70 | Cell-free | |
| Pim-3 | 7 | Cell-free | |
| PLK4 inhibitor C05 [11] | PLK4 | < 0.1 | Cell-free |
| CDK2 inhibitor 3 | CDK2/cyclin A | 2.3 (µM) | Cell-free |
| p38α inhibitor Inhibitor 3 | p38α | 2 | Cell-free |
| JNK3 inhibitor Inhibitor 3 | JNK3 | 140 | Cell-free |
Signaling Pathways Modulated by Indazole Derivatives
Indazole-based kinase inhibitors can modulate a variety of signaling pathways that are critical for cancer cell proliferation, survival, angiogenesis, and metastasis. The following diagrams illustrate some of the key pathways targeted by these inhibitors.
Caption: VEGFR2 signaling pathway and its inhibition by indazole derivatives.
Caption: AXL signaling pathway and its inhibition by indazole derivatives.
Caption: p38 MAPK signaling pathway and its inhibition.
Caption: CDK signaling in cell cycle progression and its inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of indazole-based kinase inhibitors.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant purified target kinase
-
Specific peptide substrate for the kinase
-
ATP
-
Indazole-based inhibitor
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the indazole inhibitor in DMSO. Further dilute the compounds in kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2X kinase/substrate mixture (prepared in kinase reaction buffer) to each well.
-
Initiate the reaction by adding 5 µL of a 2X ATP solution (prepared in kinase reaction buffer).
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to assess the cytotoxic effects of the inhibitors.[12][13][14][15][16][17][18][19][20]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Indazole-based inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indazole inhibitor in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of indazole-based kinase inhibitors in a mouse xenograft model.[21][22][23]
Materials:
-
Human cancer cell line
-
Immunocompromised mice (e.g., athymic nude mice)
-
Matrigel
-
Indazole-based inhibitor
-
Vehicle for drug formulation (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water)
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of 5 x 10^6 cancer cells in a 1:1 mixture of culture medium and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the indazole inhibitor (e.g., 10-50 mg/kg) or vehicle to the mice daily via oral gavage.
-
Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size. Monitor animal body weight and overall health throughout the study.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight between the treated and control groups to determine the percentage of tumor growth inhibition (TGI).
Conclusion
Indazole derivatives represent a versatile and clinically important class of kinase inhibitors. Their mechanism of action, primarily through ATP-competitive inhibition, allows for the rational design of potent and selective agents against a wide range of kinase targets. The comprehensive data and detailed protocols provided in this guide are intended to support researchers and drug development professionals in the continued exploration and advancement of this promising class of therapeutic agents. The ongoing clinical success of indazole-based drugs underscores the potential for future discoveries in this area to address unmet medical needs in oncology and other diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. benchchem.com [benchchem.com]
- 4. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
In Vitro Evaluation of 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole is a synthetic compound belonging to the indazole class of molecules. The indazole scaffold is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with the ATP-binding pocket of a wide array of protein kinases. While extensive public data on the direct biological activity of this compound is limited, its structural features suggest potential as a kinase inhibitor. This technical guide provides a framework for the in vitro evaluation of this compound, drawing upon established methodologies for similar indazole-based kinase inhibitors.
Physicochemical Properties
A summary of the basic physicochemical properties for this compound is presented below. These properties are crucial for designing and interpreting in vitro experiments.
| Property | Value | Source |
| CAS Number | 1206800-24-9 | --INVALID-LINK-- |
| Molecular Formula | C14H9BrFN3O3 | --INVALID-LINK-- |
| Molecular Weight | 366.14 g/mol | --INVALID-LINK-- |
| Appearance | White powder | --INVALID-LINK-- |
| Purity | ≥98% | --INVALID-LINK-- |
| Storage | Store in a tightly closed container | --INVALID-LINK-- |
Hypothesized Mechanism of Action: Kinase Inhibition
The indazole core structure is a known pharmacophore for kinase inhibition. It is hypothesized that this compound may act as an ATP-competitive inhibitor of one or more protein kinases. This inhibition would likely disrupt downstream signaling pathways that are dependent on the activity of the targeted kinase(s).
Proposed In Vitro Experimental Protocols
To evaluate the biological activity of this compound, a tiered approach of in vitro assays is recommended.
Kinase Inhibition Assays
The primary objective is to determine if the compound inhibits any protein kinases and to quantify its potency (e.g., IC50).
a) LanthaScreen™ Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is a common method for measuring kinase activity and inhibition in a high-throughput format.
-
Principle: The assay measures the phosphorylation of a fluorescently labeled substrate by a kinase. Inhibition of the kinase results in a decrease in the FRET signal.
-
Reagents:
-
Target kinase(s) of interest
-
Europium-labeled anti-tag antibody
-
Fluorescently labeled kinase substrate (tracer)
-
ATP
-
Test compound: this compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the kinase, tracer, and Eu-labeled antibody in assay buffer.
-
Add the serially diluted test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Read the plate on a TR-FRET compatible plate reader.
-
Calculate IC50 values by plotting the percent inhibition against the compound concentration.
-
Cell-Based Assays
If the compound shows significant kinase inhibition, the next step is to evaluate its effects on cancer cell lines.
a) MTT Cell Proliferation Assay
This colorimetric assay is used to assess cell viability and proliferation.
-
Principle: The assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Reagents:
-
Cancer cell line(s) of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)
-
Test compound: this compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Data Presentation
All quantitative data from the proposed assays should be summarized in a clear and structured table to facilitate comparison and analysis.
Table 1: Hypothetical In Vitro Activity of this compound
| Assay Type | Target/Cell Line | Endpoint | Result |
| Kinase Inhibition | Kinase X | IC50 (nM) | Data to be determined |
| Kinase Inhibition | Kinase Y | IC50 (nM) | Data to be determined |
| Cell Proliferation | Cancer Cell Line A | IC50 (µM) | Data to be determined |
| Cell Proliferation | Cancer Cell Line B | IC50 (µM) | Data to be determined |
Disclaimer: This document is a technical guide based on the structural characteristics of this compound and established methodologies for similar compounds. The proposed experiments and hypothesized mechanism of action require experimental validation. Currently, there is no publicly available in vitro evaluation data specifically for this compound.
An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of the compound 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole, a substituted indazole derivative of interest in pharmaceutical research. Given the importance of the indazole scaffold as a "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors for oncology, understanding the physicochemical properties of its analogs is paramount for advancing drug discovery efforts.[1] This document outlines standardized experimental protocols for determining aqueous solubility and assessing stability under various stress conditions, in line with international guidelines. Furthermore, it discusses the potential biological context of this compound, focusing on its likely role as a kinase inhibitor. Visual representations of experimental workflows and a representative signaling pathway are provided to facilitate comprehension.
Introduction
Indazole derivatives are a cornerstone of modern medicinal chemistry, with several FDA-approved drugs, such as axitinib and pazopanib, featuring this heterocyclic core.[2][3] These compounds are particularly prominent as inhibitors of protein kinases, a critical class of enzymes involved in cellular signaling pathways that are often dysregulated in diseases like cancer.[1][3] The compound this compound incorporates several key structural motifs: a 6-bromo-1-methyl-1H-indazole core, a nitrophenoxy group, and a fluorine substituent, all of which can influence its physicochemical properties and biological activity.
A thorough understanding of a compound's solubility and stability is fundamental to its development as a therapeutic agent. Poor solubility can hinder absorption and lead to variable bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradation products. This guide provides the necessary theoretical framework and practical methodologies for the comprehensive evaluation of these critical parameters for this compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉BrFN₃O₃ | Echemi |
| Molecular Weight | 366.14 g/mol | Echemi |
| CAS Number | 1206800-24-9 | Echemi |
| Predicted Density | 1.70±0.1 g/cm³ | Echemi |
| Predicted Boiling Point | 435.0±45.0 °C | Echemi |
| Predicted Flash Point | 216.9±28.7 °C | Echemi |
| Predicted Refractive Index | 1.677 | Echemi |
Solubility Profile
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The solubility of a compound can be assessed under kinetic or thermodynamic conditions. Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock, providing a rapid assessment for early-stage discovery. Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of a compound in a saturated solution and is crucial for later-stage development and formulation.
Predicted Solubility
While experimental data for this compound is not publicly available, computational predictions can offer initial guidance. The predicted LogP (a measure of lipophilicity) for the related compound 6-bromo-1-methyl-1H-indazole is 2.8, suggesting that the title compound is likely to have low aqueous solubility.[4]
Experimental Determination of Solubility
The following tables outline the data that should be collected from kinetic and thermodynamic solubility assays.
Table 3.2.1: Kinetic Solubility Data
| Solvent System (e.g., PBS, pH 7.4) | Replicate 1 (µg/mL) | Replicate 2 (µg/mL) | Replicate 3 (µg/mL) | Mean (µg/mL) | Standard Deviation |
Table 3.2.2: Thermodynamic Solubility Data
| Solvent System | pH | Incubation Time (hours) | Replicate 1 (µg/mL) | Replicate 2 (µg/mL) | Mean (µg/mL) | Standard Deviation |
| 0.1 M Phosphate Buffer | 5.0 | 24 | ||||
| 0.1 M Phosphate Buffer | 7.4 | 24 | ||||
| Simulated Gastric Fluid | 1.2 | 24 | ||||
| Simulated Intestinal Fluid | 6.8 | 24 |
Stability Profile
The chemical stability of an active pharmaceutical ingredient (API) is its ability to resist degradation under various environmental conditions. Stability studies are essential for determining appropriate storage conditions, retest periods, and shelf life.
Storage and Handling
Based on information from chemical suppliers, the recommended storage conditions for this compound are at room temperature.
Forced Degradation Studies
Forced degradation studies, or stress testing, are conducted to identify potential degradation products and pathways. These studies expose the compound to conditions more severe than those expected during storage. The results are crucial for developing stability-indicating analytical methods.
Table 4.2.1: Summary of Forced Degradation Studies
| Stress Condition | Conditions | Duration | % Degradation | Major Degradants (if identified) |
| Acid Hydrolysis | 0.1 N HCl, 60 °C | 24, 48, 72 hours | ||
| Base Hydrolysis | 0.1 N NaOH, 60 °C | 24, 48, 72 hours | ||
| Oxidative | 3% H₂O₂, RT | 24, 48, 72 hours | ||
| Thermal | 80 °C (solid state) | 1, 2, 4 weeks | ||
| Photolytic | ICH Q1B conditions | As per guidelines |
Experimental Protocols
Detailed methodologies for assessing the solubility and stability of this compound are provided below.
Kinetic Solubility Assay
This protocol describes a high-throughput method for determining the kinetic solubility of a compound in an aqueous buffer.
Caption: Workflow for Kinetic Solubility Assay.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Plate Preparation: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the final desired compound concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Shake the plate at room temperature for a defined period, typically 1 to 2 hours.
-
Measurement: Measure the turbidity or light scattering of each well using a plate-based nephelometer or a UV/Vis spectrophotometer at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the concentration at which the measured signal significantly increases above the background, indicating precipitation.
Thermodynamic (Shake-Flask) Solubility Assay
This method determines the equilibrium solubility of a compound.
Caption: Workflow for Thermodynamic Solubility Assay.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing the aqueous buffer of interest (e.g., phosphate buffer at various pH values, simulated gastric fluid, simulated intestinal fluid).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard curve of the compound in the same buffer system should be used for accurate quantification.
Stability Indicating Method (Forced Degradation Study)
This protocol outlines a general procedure for conducting forced degradation studies.
Caption: Workflow for Forced Degradation Study.
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition. A control sample (unstressed) should also be prepared and stored at controlled room temperature.
-
Application of Stress Conditions:
-
Acid/Base Hydrolysis: Treat the compound solution with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH) and incubate at an elevated temperature (e.g., 60 °C).
-
Oxidation: Treat the compound solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).
-
Photodegradation: Expose the compound in solution and as a solid to light under controlled conditions as specified in the ICH Q1B guideline.
-
-
Sample Analysis: At specified time points, withdraw samples. For acid and base hydrolysis, neutralize the samples before analysis. Analyze all stressed samples and the control sample by a stability-indicating HPLC method, preferably with mass spectrometric detection (HPLC-MS), to separate and identify the parent compound and any degradation products.
-
Data Evaluation: Calculate the percentage of degradation. The peak purity of the parent compound should be assessed to ensure that no degradation products are co-eluting.
Biological Context and Signaling Pathways
The indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors.[1] Kinases are key regulators of a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Given its structural features, this compound is likely to function as an ATP-competitive kinase inhibitor. The indazole ring can mimic the adenine core of ATP, forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The substituted phenoxy group can extend into the hydrophobic regions of the active site, contributing to binding affinity and selectivity.
A generalized signaling pathway involving a receptor tyrosine kinase (RTK) that could potentially be inhibited by this compound is depicted below.
Caption: Hypothesized Kinase Inhibition Signaling Pathway.
In this representative pathway, the binding of a growth factor ligand to its corresponding RTK on the cell surface induces receptor dimerization and autophosphorylation, leading to the activation of downstream signaling cascades such as the Ras-Raf-MEK-ERK pathway. This ultimately results in the regulation of gene expression related to cell proliferation and survival. A kinase inhibitor like this compound would hypothetically bind to the ATP-binding site of the RTK, preventing its activation and thereby blocking the downstream signaling events.
Conclusion
This technical guide has provided a comprehensive framework for evaluating the solubility and stability of this compound. While specific experimental data for this compound are not yet publicly available, the detailed protocols and methodologies outlined herein provide a clear path for its thorough physicochemical characterization. The established importance of the indazole scaffold in kinase inhibition suggests a promising biological context for this molecule. The successful application of the described experimental workflows will be crucial in determining the potential of this compound as a lead compound in drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Bromo-1-methyl-1H-indazole | C8H7BrN2 | CID 22558675 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole (CAS No. 1206800-24-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole (CAS No. 1206800-24-9). This compound is a valuable building block in medicinal chemistry, particularly in the development of targeted therapies such as kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical characteristics, provides an extrapolated synthesis protocol, and explores its potential roles in modulating key cellular signaling pathways.
Physicochemical Properties
This compound is a substituted indazole derivative with the molecular formula C14H9BrFN3O3.[1][2] Its molecular weight is approximately 366.14 g/mol .[1][2] The structural features, including a bromine atom, a nitro group, and a fluoro-substituted phenoxy moiety, make it a versatile intermediate for further chemical modifications.
| Property | Value | Source(s) |
| CAS Number | 1206800-24-9 | [1][2] |
| Molecular Formula | C14H9BrFN3O3 | [1][2] |
| Molecular Weight | 366.14 g/mol | [1][2] |
| Appearance | White powder (predicted) | |
| Purity | ≥97% (typical) | [3] |
| Storage | Room temperature, in a tightly closed container | [3] |
| Solubility | Insoluble in water (predicted) | |
| XLogP3 | 3.7 | |
| Hydrogen Bond Acceptor Count | 5 | |
| Rotatable Bond Count | 2 | |
| Topological Polar Surface Area | 72.9 Ų |
Synthesis
While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the searched literature, a plausible synthetic route can be extrapolated from established methods for analogous indazole derivatives.[4] The synthesis would likely involve a multi-step process, beginning with the construction of the core 6-bromo-1-methyl-1H-indazole scaffold, followed by the introduction of the 5-(2-fluoro-4-nitrophenoxy) group.
Proposed Synthetic Workflow
The following diagram illustrates a potential synthetic pathway:
Experimental Protocol (Adapted from similar syntheses)
Step 1: Methylation of 6-Bromo-1H-indazole
-
To a solution of 6-bromo-1H-indazole in a suitable aprotic solvent (e.g., DMF or THF), add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes.
-
Add methyl iodide (CH3I) dropwise and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 6-bromo-1-methyl-1H-indazole.
Step 2: Hydroxylation of 6-Bromo-1-methyl-1H-indazole
This step is hypothetical and may require significant optimization. It could potentially be achieved through methods like electrophilic hydroxylation or a multi-step sequence involving nitration and subsequent reduction and diazotization.
Step 3: Williamson Ether Synthesis
-
To a solution of 6-bromo-5-hydroxy-1-methyl-1H-indazole in a polar aprotic solvent (e.g., DMF), add a base (e.g., potassium carbonate or cesium carbonate).
-
Add 1,2-difluoro-4-nitrobenzene to the mixture.
-
Heat the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Applications in Drug Discovery
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic the purine core of ATP, making it an effective competitive inhibitor for the ATP-binding sites of kinases.[5][6] this compound, with its specific substitution pattern, is a valuable building block for synthesizing potent and selective kinase inhibitors and as a "warhead" in PROTACs.[3]
Kinase Inhibitors
The indazole core of this compound can serve as a scaffold for developing inhibitors of various protein kinases involved in cancer cell proliferation and survival. The substituents on the indazole ring can be further modified to enhance potency and selectivity for specific kinase targets. Potential kinase targets for inhibitors derived from this scaffold include Fibroblast Growth Factor Receptor 4 (FGFR4) and Polo-like Kinase 4 (PLK4).
FGFR4 Signaling Pathway
FGFR4 is a receptor tyrosine kinase that, when activated by its ligand FGF19, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[7] Dysregulation of the FGF19-FGFR4 axis is implicated in several cancers.
PLK4 Signaling Pathway
PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication.[8] Overexpression of PLK4 can lead to centrosome amplification, a hallmark of many cancers. Therefore, inhibiting PLK4 is a promising anti-cancer strategy.
PROTACs
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein. A PROTAC consists of a "warhead" that binds to the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound can serve as a precursor to the warhead component of a PROTAC designed to target specific proteins for degradation.
General Mechanism of Action of a PROTAC
Experimental Protocols for Biological Evaluation
Kinase Inhibition Assay (General Protocol)
-
Reagents and Materials:
-
Test compound (derived from this compound)
-
Target kinase (e.g., recombinant human FGFR4 or PLK4)
-
Kinase substrate (specific for the target kinase)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the kinase, substrate, and test compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30-37 °C) for a specified time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Western Blot for Protein Degradation (PROTAC Application)
-
Reagents and Materials:
-
Cell line expressing the target protein
-
PROTAC (containing a warhead derived from the title compound)
-
Cell lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified time course.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.
-
Conclusion
This compound is a key chemical intermediate with significant potential in the field of drug discovery. Its structural features make it an ideal starting point for the synthesis of targeted therapies, including kinase inhibitors and PROTACs. The information and protocols provided in this guide are intended to support researchers and scientists in leveraging this compound for the development of novel therapeutics. Further research into the specific biological targets of derivatives of this compound will undoubtedly open up new avenues for the treatment of various diseases.
References
- 1. 1206800-24-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 2. echemi.com [echemi.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
The 6-Bromo-1-Methyl-1H-Indazole Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 6-bromo-1-methyl-1H-indazole moiety has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its unique structural features, including the presence of a bromine atom amenable to various cross-coupling reactions and a methylated indazole core that can mimic the purine structure of ATP, make it an attractive starting point for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives based on this core, with a particular focus on their role as kinase inhibitors in oncology and as modulators of key pathways in neurodegenerative diseases.
Synthesis of the 6-Bromo-1-Methyl-1H-Indazole Scaffold
The synthesis of the 6-bromo-1-methyl-1H-indazole core and its key derivatives, such as 6-bromo-1-methyl-1H-indazol-4-amine, can be achieved through several strategic routes. A common approach involves the N-methylation of a commercially available bromo-indazole precursor, followed by functional group manipulations to introduce desired substituents.
Experimental Protocol: Synthesis of 6-Bromo-1-methyl-1H-indazole
Materials:
-
6-Bromo-1H-indazole
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Water
-
Organic solvent (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-bromo-1H-indazole (1.0 equivalent) in a suitable anhydrous solvent such as DMF or THF, add a base like sodium hydride (1.1-1.5 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Stir the resulting mixture at 0 °C for a short period to facilitate the formation of the indazolide anion.
-
Add methyl iodide (1.1-1.5 equivalents) dropwise to the reaction mixture at 0 °C.[1]
-
Allow the reaction to gradually warm to room temperature and continue stirring until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, quench the reaction by the careful addition of water.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired N1-methylated isomer from the N2-isomer and any unreacted starting material.[1]
Therapeutic Applications in Oncology: A Focus on Kinase Inhibition
The 6-bromo-1-methyl-1H-indazole scaffold is a prominent feature in the design of potent and selective kinase inhibitors. The indazole ring acts as a bioisostere of the adenine moiety of ATP, enabling competitive binding to the ATP-binding pocket of various kinases. The bromine atom at the 6-position provides a handle for introducing diverse substituents through palladium-catalyzed cross-coupling reactions, allowing for the fine-tuning of potency and selectivity against specific kinase targets.
Key Kinase Targets and Signaling Pathways
Derivatives of 6-bromo-1-methyl-1H-indazole have shown significant activity against several key kinases implicated in cancer progression, including Fibroblast Growth Factor Receptors (FGFRs) and Polo-like Kinase 4 (PLK4). These kinases are crucial nodes in signaling pathways that regulate cell proliferation, survival, and angiogenesis.
References
Methodological & Application
Application Notes and Protocols: Large-Scale Synthesis of 6-Bromo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1H-indazole is a pivotal intermediate in the synthesis of a multitude of biologically active molecules, playing a crucial role in medicinal chemistry and pharmaceutical development.[1] Its structural motif is found in various therapeutic agents, including kinase inhibitors developed for cancer therapy.[1][2] The efficient and scalable production of 6-Bromo-1H-indazole is therefore of significant interest to the pharmaceutical industry to ensure a reliable supply chain for drug discovery and manufacturing.
This document provides a detailed protocol for the large-scale synthesis of 6-Bromo-1H-indazole. The described methodology is based on the diazotization of 4-bromo-2-methylaniline followed by a cyclization reaction.[1] This process is designed to be robust, scalable, and reproducible, making it well-suited for industrial applications. Included are a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure clarity and facilitate successful execution.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the large-scale synthesis of 6-Bromo-1H-indazole, derived from a well-established protocol.[1]
| Parameter | Value |
| Starting Material | 4-bromo-2-methylaniline |
| Key Reagents | Acetic anhydride, Potassium acetate, Isoamyl nitrite, Hydrochloric acid, Sodium hydroxide |
| Solvents | Chloroform, Heptane |
| Reaction Temperature | Reflux at 68°C |
| Reaction Time | 20 hours |
| Purity Assessment | NMR, Mass Spectrometry, and HPLC |
Experimental Protocol
This protocol details a robust method for the synthesis of 6-Bromo-1H-indazole from 4-bromo-2-methylaniline.[1]
Step 1: Acetylation of 4-bromo-2-methylaniline
-
In a suitable reaction vessel, dissolve 95.0 g of 4-bromo-2-methylaniline in 0.70 L of chloroform.
-
Cool the solution and add 0.109 L of acetic anhydride while maintaining the internal temperature below 40°C.
Step 2: Diazotization and Cyclization
-
To the reaction mixture from Step 1, add 14.6 g of potassium acetate followed by 0.147 L of isoamyl nitrite.
-
Heat the mixture to reflux at 68°C and maintain this temperature for 20 hours.
-
Upon completion of the reaction, cool the mixture to 25°C.
Step 3: Work-up and Hydrolysis
-
Remove the volatile components from the reaction mixture under reduced pressure.
-
Add water to the residue and perform an azeotropic distillation.
-
Add a total of 500 mL of concentrated hydrochloric acid and heat the mixture to 50-55°C.
Step 4: Isolation and Purification
-
Cool the acidic mixture to 20°C.
-
Adjust the pH of the solution to 11 by the controlled addition of a 50% aqueous solution of sodium hydroxide.
-
Evaporate the solvent from the resulting mixture.
-
The resulting solid is then slurried with heptane, filtered, and dried under vacuum to yield the final product, 6-Bromo-1H-indazole.
Synthetic Workflow
The following diagram illustrates the key stages in the large-scale synthesis of 6-Bromo-1H-indazole.
References
Application Notes and Protocols for Kinase Inhibitor Screening Using 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a well-established and highly valued pharmacophore in the field of medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] Its structural resemblance to the purine core of ATP allows indazole-based compounds to function as competitive inhibitors within the ATP-binding pocket of a diverse array of kinases.[3] Numerous indazole derivatives have been successfully developed as potent and selective inhibitors of various kinases, including tyrosine kinases and serine/threonine kinases, with several compounds progressing into clinical trials and receiving FDA approval for the treatment of cancers.[1][4]
This document provides detailed application notes and experimental protocols for the use of 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole (CAS No: 1206800-24-9) in kinase inhibitor screening.[5] While specific biological activity for this particular compound is not extensively documented in publicly available literature, its structural features, incorporating the privileged indazole core, suggest its potential as a candidate for kinase inhibitor discovery programs. The protocols outlined below are designed to be broadly applicable for screening this compound against a panel of kinases to identify potential targets and characterize its inhibitory activity.
Physicochemical Properties of this compound
A summary of the key physicochemical properties is presented in the table below.
| Property | Value |
| CAS Number | 1206800-24-9 |
| Molecular Formula | C₁₄H₉BrFN₃O₃ |
| Molecular Weight | 366.14 g/mol |
| Appearance | Solid |
| Storage | Room temperature |
Experimental Protocols
The following protocols describe standard biochemical and cell-based assays for evaluating the inhibitory potential of this compound.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of the test compound to directly inhibit the enzymatic activity of a purified kinase by quantifying the amount of ADP produced.
Materials:
-
This compound
-
Purified recombinant kinase of interest
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent luminescence-based ADP detection reagent)
-
White, opaque 384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in DMSO, followed by a further dilution in kinase assay buffer to the desired final concentrations.
-
Assay Plate Preparation: Add 5 µL of the diluted test compound, a known positive control inhibitor, and a DMSO vehicle control to the appropriate wells of a 384-well plate.
-
Kinase Reaction Initiation: Add 10 µL of the kinase enzyme solution to all assay wells and mix gently. Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Substrate Addition: Initiate the kinase reaction by adding 10 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubation: Incubate the reaction for 60 minutes at 30°C.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis:
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software.
Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)
This assay measures the ability of the test compound to bind to its target kinase within living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ tracer specific for the kinase of interest
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
White, 96-well cell culture plates
-
Luminometer with BRET-compatible filter sets
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol.
-
Cell Seeding: Seed the transfected cells into a 96-well white, opaque plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include appropriate positive and negative controls.
-
Tracer Addition: Add the NanoBRET™ tracer to all wells.
-
Incubation: Incubate the plate for 2 hours at 37°C and 5% CO₂.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate and read the plate on a luminometer equipped with filters for donor (460 nm) and acceptor (610 nm) emission.
Data Analysis:
Calculate the BRET ratio (acceptor emission / donor emission). The displacement of the tracer by the test compound will result in a decrease in the BRET signal. Determine the IC₅₀ value, which represents the concentration of the compound required to displace 50% of the tracer.
Data Presentation
The results of kinase inhibitor screening are typically summarized in tables to facilitate comparison of potency and selectivity.
Table 1: Hypothetical Biochemical Inhibition Profile of this compound
| Kinase Target | IC₅₀ (nM) |
| Kinase A | 50 |
| Kinase B | 250 |
| Kinase C | >10,000 |
| Kinase D | 800 |
Table 2: Hypothetical Cellular Target Engagement and Anti-proliferative Activity
| Assay Type | Cell Line | Target Kinase | IC₅₀ (µM) |
| NanoBRET™ Target Engagement | HEK293 | Kinase A | 0.5 |
| Cell Viability (MTT Assay) | Cancer Cell Line X | - | 1.2 |
| Cell Viability (MTT Assay) | Cancer Cell Line Y | - | >20 |
Visualizations
Diagrams are essential for visualizing complex biological pathways and experimental procedures.
Caption: A generalized workflow for kinase inhibitor discovery.
Caption: Inhibition of the MAPK pathway by a kinase inhibitor.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
Application Notes and Protocols for Cellular Assays of Indazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Indazole and its derivatives represent a privileged scaffold in medicinal chemistry, with several compounds approved for cancer therapy, including axitinib, lonidamine, and pazopanib.[1] These compounds are known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. Their therapeutic potential often stems from their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.[2][3]
This document provides detailed protocols for a panel of cellular assays to evaluate the efficacy and mechanism of action of novel indazole-based compounds. The protocols are designed to be adaptable for various cancer cell lines and specific indazole derivatives.
Data Presentation: Efficacy of Indazole-Based Compounds
The anti-proliferative activity of indazole derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following tables summarize representative IC50 values for different indazole compounds against various human cancer cell lines.
Table 1: Anti-proliferative Activity of Representative Indazole Derivatives
| Compound ID | Cell Line | Cancer Type | Assay Duration (h) | IC50 (µM) | Reference |
| Compound 2f | 4T1 | Breast Cancer | 48 | 0.23 - 1.15 | [3][4] |
| A549 | Lung Cancer | 48 | - | ||
| K562 | Leukemia | 48 | - | [5] | |
| PC3 | Prostate Cancer | 48 | - | [5] | |
| Hep-G2 | Liver Cancer | 48 | - | [5] | |
| Compound 6o | K562 | Leukemia | 48 | 5.15 | [6] |
| A549 | Lung Cancer | 48 | - | ||
| PC-3 | Prostate Cancer | 48 | - | ||
| Hep-G2 | Liver Cancer | 48 | - | ||
| Pazopanib | HUVEC | - | 72 | 0.03 | [7] |
| Axitinib | HUVEC | - | 72 | 0.02 |
Table 2: Kinase Inhibitory Activity of Selected Indazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 1 | FGFR1 | 100 | [8] |
| Compound 30 | VEGFR-2 | 1.24 | [9] |
| Compound 127 (Entrectinib) | ALK | 12 | [10] |
| Compound 82a | Pim-1 | 0.4 | [10] |
| Pim-2 | 1.1 | [10] | |
| Pim-3 | 0.4 | [10] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[5][11] The principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[11]
Materials:
-
Human cancer cell line (e.g., A549, K562, PC3, Hep-G2)[5]
-
Indazole-based test compounds
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.[5][12]
-
Compound Treatment: Treat the cells with various concentrations of the indazole compounds (typically ranging from 0.625 to 10 µM) and incubate for an additional 24, 48, or 72 hours.[5][12]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours.[3][12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[5][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.[11]
Apoptosis Assay by Flow Cytometry
This assay quantifies the percentage of apoptotic cells following treatment with the test compound. It utilizes Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and propidium iodide (PI), which stains the DNA of late apoptotic or necrotic cells with compromised membranes.[13]
Materials:
-
Human cancer cell line (e.g., K562)[6]
-
Indazole-based test compound
-
Complete cell culture medium
-
PBS, sterile
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).[6]
-
Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in binding buffer.[5]
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.[5][13]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[5]
References
- 1. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole in Cancer Cell Lines: Information Not Available
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is currently no publicly available information on the application of 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole in cancer cell lines. The search did not yield any studies detailing its biological activity, mechanism of action, or efficacy in cancer research.
The primary information available for this specific chemical compound, identified by its CAS Number 1206800-24-9, is limited to its chemical structure, basic physical properties, and its availability from various chemical suppliers.[1][2] It is listed as a "Protein Degrader Building Block," suggesting its potential use as a chemical intermediate in the synthesis of more complex molecules.[2]
While the indazole scaffold is a well-established pharmacophore in many anticancer agents, and numerous indazole derivatives have been synthesized and evaluated for their therapeutic potential, no specific research has been published on this particular substituted indazole.[3][4][5][6][7][8][9][10][11][12] Studies on other indazole derivatives have shown a wide range of biological activities, including the inhibition of various protein kinases and other cellular targets involved in cancer progression.[3][8][13]
Furthermore, while the "2-fluoro-4-nitrophenoxy" moiety is present in some compounds investigated in cancer research, with 2-fluoro-4-nitrophenol itself noted for potential antitumor activity, this information does not directly translate to the biological effects of the user-specified compound.[14]
At present, the scientific community has not published any research on the application of this compound in cancer cell lines. Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, as this information does not exist in the public domain. Further research would be required to determine if this compound has any potential as an anticancer agent.
References
- 1. echemi.com [echemi.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Fluoro-4-nitrophenol | 403-19-0 | FF14224 | Biosynth [biosynth.com]
Application Notes and Protocols for the Quality Control of 6-Bromo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical methods for ensuring the quality control of 6-Bromo-1H-indazole, a pivotal intermediate in pharmaceutical synthesis. The purity and identity of this compound are critical for the consistency, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This document outlines detailed methodologies for identification, purity assessment, and the quantification of potential impurities.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Bromo-1H-indazole is presented below. These characteristics are fundamental for the initial identification and handling of the material.
| Property | Specification | Reference |
| Molecular Formula | C₇H₅BrN₂ | [1] |
| Molecular Weight | 197.03 g/mol | [1] |
| Appearance | White to yellow to tan to brown solid/powder | [1] |
| Melting Point | 180-186 °C | [1] |
| Solubility | Soluble in methanol | [1] |
| Storage | Store at Room Temperature | [1] |
Quality Control Workflow
A multi-tiered approach is recommended for the comprehensive quality control of 6-Bromo-1H-indazole.[1] This workflow ensures a thorough evaluation of the material's identity, purity, and overall quality.
Spectroscopic and Spectrometric Analysis
Spectroscopic techniques are fundamental for the structural confirmation of 6-Bromo-1H-indazole.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[1][2]
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.03 | s | 1H | H3 |
| 7.67-7.72 | m | 2H | H4, H7 |
| 7.24-7.26 | m | 1H | H5 |
| Solvent: CD₃OD, Spectrometer Frequency: 400 MHz[2] |
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~135.0 | C3 |
| ~140.0 | C7a |
| ~125.0 | C5 |
| ~122.0 | C4 |
| ~120.0 | C7 |
| ~118.0 | C6 (bearing Br) |
| ~110.0 | C3a |
| Note: The ¹³C NMR data is predicted based on the analysis of structurally similar indazole compounds.[2] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Weigh approximately 5-20 mg of 6-Bromo-1H-indazole and dissolve it in a suitable deuterated solvent (e.g., CD₃OD) in an NMR tube.[2]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[2]
-
Data Acquisition:
-
Data Analysis: Process the spectra and compare the chemical shifts, coupling constants, and integration with the expected structure of 6-Bromo-1H-indazole.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[2]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1620-1450 | Medium-Strong | C=C and C=N stretching |
| ~1200-1000 | Strong | C-N stretching |
| ~800-600 | Strong | C-Br stretching |
| Note: This IR data is predicted based on characteristic absorption frequencies for the functional groups present in the molecule.[2] |
Experimental Protocol: IR Spectroscopy (ATR)
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[2]
-
Sample Preparation: Place a small amount of the solid 6-Bromo-1H-indazole sample directly onto the ATR crystal.[2]
-
Data Acquisition:
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups of 6-Bromo-1H-indazole.[1]
Mass Spectrometry (MS)
MS is employed to determine the molecular weight and elemental composition of the compound.[1]
Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 196.9658 |
| [M+Na]⁺ | 218.9477 |
| Note: The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed. |
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).[2]
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.
-
Data Analysis: Analyze the mass spectrum for the molecular ion peak and compare the isotopic distribution with the theoretical pattern for a bromine-containing compound.[1]
Chromatographic Purity Assessment
Chromatographic methods are essential for quantifying the purity of 6-Bromo-1H-indazole and for detecting and quantifying any impurities.[1] Potential impurities can include starting materials, byproducts from side reactions (e.g., over-bromination leading to di-bromo species), residual solvents, and degradation products.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds.[1] A stability-indicating HPLC method should be developed and validated.[1]
Typical HPLC Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Experimental Protocol: HPLC
-
Sample Preparation: Accurately weigh and dissolve the 6-Bromo-1H-indazole sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).[1]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Data Acquisition: Inject the sample and run the HPLC method as described in the parameters table.
-
Data Analysis: Calculate the purity of 6-Bromo-1H-indazole based on the area percentage of the main peak. Identify and quantify any impurities.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is suitable for the analysis of volatile impurities that may be present from the synthesis process.[1]
Typical GC-MS Parameters
| Parameter | Condition |
| Column | DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 40-450 amu |
Experimental Protocol: GC-MS
-
Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., methanol).[1]
-
Instrumentation: A gas chromatograph equipped with a mass spectrometer (MS) detector.[4]
-
Data Acquisition: Inject the sample and run the GC-MS method as described in the parameters table.
-
Data Analysis: Identify any volatile impurities by their retention times and mass spectra.
References
Application Notes and Protocols for the Analysis of 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole
Introduction
6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole is a complex organic molecule with the chemical formula C₁₄H₉BrFN₃O₃ and a molecular weight of 366.14 g/mol .[1][2] As a key intermediate in various synthetic pathways, particularly in drug discovery and development, rigorous analytical characterization is essential to ensure its purity, identity, and quality. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₄H₉BrFN₃O₃[1][2] |
| Molecular Weight | 366.14 g/mol [1] |
| CAS Number | 1206800-24-9[1] |
| Appearance | Likely a solid powder[3] |
| Storage | Room temperature[3] |
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a crucial technique for determining the purity of this compound and for identifying and quantifying any impurities.
Experimental Protocol
Objective: To assess the purity of this compound and quantify any related substances.
Instrumentation: A standard HPLC system equipped with a UV detector.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in a suitable diluent, such as a mixture of acetonitrile and water, to a final concentration of approximately 0.5-1.0 mg/mL.
-
Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions (General Method):
The following are general starting conditions and may require optimization for specific impurities or sample matrices.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid or trifluoroacetic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid or trifluoroacetic acid |
| Gradient | To Be Determined (TBD) based on scouting runs |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | TBD (a UV scan from 200-400 nm is recommended) |
| Injection Volume | 10 µL |
Data Analysis: The purity of the sample is calculated based on the area percentage of the main peak relative to the total peak area. Any impurities should be identified and quantified.
HPLC Data Summary (Hypothetical)
| Peak No. | Retention Time (min) | Area (%) | Identity |
| 1 | TBD | >97%[3] | This compound |
| 2 | TBD | TBD | Impurity 1 |
| 3 | TBD | TBD | Impurity 2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of this compound.
Experimental Protocol
Objective: To confirm the chemical structure of this compound.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-20 mg of the sample.[4]
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube to a final volume of about 0.6-0.7 mL.[4]
-
Ensure the sample is completely dissolved.[4]
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[4]
-
Acquire the ¹H NMR spectrum. For other nuclei like ¹³C and ¹⁹F, a larger sample amount and more scans may be necessary.[4]
¹H NMR Data Summary
The following table summarizes the expected proton NMR signals for this compound.[5]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Specific values would be populated from the actual spectrum. |
Note: The actual chemical shifts and coupling constants would be determined from the experimental spectrum.
Analytical Workflow
The following diagram illustrates the general workflow for the HPLC and NMR analysis of this compound.
Caption: Analytical workflow for HPLC and NMR analysis.
References
Application Notes and Protocols for Developing Cellular Assays for Novel Kinase Inhibitors
Introduction
Protein kinases are critical regulators of a vast array of cellular processes, and their dysregulation is a common factor in many diseases, including cancer.[1] Consequently, kinases have become major targets for drug discovery. While biochemical assays are essential for initial hit identification, they often do not fully represent the complex cellular environment where factors like membrane permeability, off-target effects, and ATP concentration can significantly influence a compound's efficacy.[2][3][4] Therefore, cell-based assays are indispensable for validating the activity of kinase inhibitors in a more physiologically relevant context.[1][5] These assays are crucial for confirming that an inhibitor can engage its target, modulate the intended signaling pathway, and produce a functional cellular response.[6] This document provides detailed application notes and protocols for four widely used cellular assays in the development of novel kinase inhibitors: Target Engagement Assays, Cellular Phosphorylation Assays, Cell Proliferation Assays, and In-Cell Western Assays.
Application Note 1: Target Engagement Assays using NanoBRET™ Technology
Principle of the Assay
Verifying that a compound binds to its intended kinase target within a live cell is a critical step in drug development.[2] The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that quantitatively measures compound binding at a specific protein target in real-time within living cells.[7][8] The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a bioluminescent donor (NanoLuc® Luciferase fused to the kinase of interest) to a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to the kinase).[2] When an unlabeled test compound competes with the tracer for the kinase's binding site, it displaces the tracer, leading to a decrease in the BRET signal. This change in BRET is proportional to the degree of target occupancy by the test compound.[7]
Experimental Protocol: NanoBRET™ Target Engagement Assay
This protocol provides a general framework for measuring the intracellular affinity of a test compound for a target kinase.
Materials and Reagents:
-
HEK293 cells (or other suitable cell line)
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
DNA vector encoding the kinase-NanoLuc® fusion protein
-
NanoBRET™ Tracer specific for the kinase of interest
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
Test kinase inhibitor compounds
-
White, opaque 96-well or 384-well assay plates
-
BRET-capable plate reader
Procedure:
-
Cell Transfection:
-
Prepare a DNA-transfection reagent complex according to the manufacturer's protocol. A common ratio is 1 µg of DNA to 3 µL of transfection reagent.
-
Add the complex to a suspension of HEK293 cells and plate them in a 96-well plate at a density of 2 x 10⁴ cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test inhibitor compound in Opti-MEM at 10x the final desired concentration. Also, prepare a vehicle control (e.g., DMSO in Opti-MEM).
-
-
Assay Plate Setup:
-
Prepare a 10x Tracer solution in Opti-MEM. The optimal tracer concentration should be determined empirically but is typically in the low micromolar to nanomolar range.
-
Add 10 µL of the 10x test inhibitor dilutions or vehicle control to the appropriate wells of a new white assay plate.
-
-
Cell Treatment:
-
Gently aspirate the media from the transfected cells and replace it with 80 µL of Opti-MEM per well.
-
Carefully trypsinize and resuspend the cells. Transfer 20 µL of the cell suspension from the transfection plate to the corresponding wells of the assay plate containing the test compounds. This results in approximately 4 x 10³ cells per well.
-
Add 10 µL of the 10x Tracer solution to all wells.
-
Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.
-
-
Signal Detection:
-
Prepare the NanoBRET™ detection reagent by mixing the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM according to the manufacturer's instructions.
-
Add 25 µL of the detection reagent to each well.
-
Incubate for 3-5 minutes at room temperature.
-
Read the plate on a BRET-capable plate reader, measuring both donor (e.g., 460 nm) and acceptor (e.g., >600 nm) emission simultaneously.
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor emission signal by the donor emission signal.
-
Normalize the data by converting the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000.
-
Subtract the average mBU value of the "no tracer" control from all experimental values.
-
Plot the corrected mBU values against the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value, which represents the concentration of the inhibitor that reduces the BRET signal by 50%.
Data Presentation:
| Inhibitor | Target Kinase | Cellular IC₅₀ (nM)[5] |
| Compound A | Kinase X | 25 |
| Compound B | Kinase X | 150 |
| Staurosporine | Kinase X | 5 |
Application Note 2: Cellular Phosphorylation Assays using AlphaScreen® SureFire®
Principle of the Assay
Kinase inhibitors exert their effects by blocking the phosphorylation of downstream substrates.[5] Therefore, measuring the phosphorylation status of a specific substrate provides a direct readout of the inhibitor's activity within a cellular signaling pathway.[9] The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) SureFire® technology is a highly sensitive, no-wash immunoassay used to detect endogenous levels of phosphorylated proteins in cell lysates.[10][11] The assay uses two types of beads: Donor beads coated with streptavidin and Acceptor beads conjugated to Protein A.[10] In the presence of the target phosphorylated protein, a biotinylated antibody specific to the protein and an antibody specific to the phosphorylation site bring the Donor and Acceptor beads into close proximity, resulting in the generation of a chemiluminescent signal.[11]
Experimental Protocol: AlphaScreen® SureFire® p-ERK1/2 Assay
This protocol describes the measurement of ERK1/2 phosphorylation in response to growth factor stimulation and its inhibition by a test compound.
Materials and Reagents:
-
CHO cells stably expressing a receptor of interest (e.g., a GPCR or RTK)[10]
-
DMEM/F12 medium, with and without Fetal Bovine Serum (FBS)
-
Test inhibitor compounds
-
Stimulating ligand (e.g., growth factor or FBS)
-
AlphaScreen® SureFire® p-ERK1/2 Assay Kit (containing Lysis buffer, Acceptor beads, and Donor beads)
-
White, opaque 384-well ProxiPlate™
-
Plate sealer (e.g., TopSeal-A™)
-
AlphaScreen-capable plate reader
Procedure:
-
Cell Culture and Plating:
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of the test inhibitor in serum-free medium.
-
Add 5 µL of the inhibitor dilutions to the cells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Prepare the stimulating ligand (e.g., 10% FBS) at 10x the final concentration.
-
Add 10 µL of the 10x stimulating ligand to the wells. For time-course experiments, stimulation time should be optimized; a 5-minute stimulation is common for ERK phosphorylation.[10][12]
-
-
Cell Lysis:
-
Assay Assembly:
-
Incubation and Detection:
Data Analysis:
-
The raw data is the luminescent signal from each well.
-
Subtract the background signal (wells with lysate but no beads).
-
Normalize the signal of inhibitor-treated wells to the positive control (stimulated, no inhibitor) and negative control (unstimulated, no inhibitor).
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Data Presentation:
| Inhibitor | Target Pathway | p-ERK Cellular IC₅₀ (nM)[13] |
| MEK Inhibitor 1 | MAPK/ERK | 12 |
| MEK Inhibitor 2 | MAPK/ERK | 88 |
| Control Compound | MAPK/ERK | >10,000 |
Application Note 3: Cell Proliferation and Viability Assays
Principle of the Assay
Kinases involved in cell cycle progression and survival are common targets in cancer drug discovery.[5][14] Cell proliferation and viability assays measure the functional consequence of inhibiting these kinases.[15] The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolic activity.[14] The assay reagent contains luciferase and its substrate, which in the presence of ATP from viable cells, generates a luminescent signal that is directly proportional to the number of cells.[5]
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is for determining the dose-dependent effect of a kinase inhibitor on the proliferation of a cancer cell line.
Materials and Reagents:
-
Cancer cell line of interest (e.g., Ba/F3 cells engineered to be dependent on a specific oncogenic kinase)[5][9]
-
Appropriate cell culture medium
-
Test kinase inhibitor compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
White, opaque-walled 96-well assay plates
-
Luminometer or plate reader with luminescence detection capabilities
Procedure:
-
Cell Plating:
-
Harvest and count cells. Dilute the cells in culture medium to the desired seeding density (e.g., 5,000 cells/100 µL).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "no cell" background controls.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test inhibitor in the culture medium.
-
Add the desired volume of the diluted inhibitor or vehicle control to the appropriate wells. A common approach is to add 10 µL of a 10x stock to 90 µL of media already in the well.
-
Incubate the plate for a period that allows for multiple cell doublings (typically 48 to 72 hours).[5][14]
-
-
Assay Measurement:
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Signal Detection:
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average luminescence signal from the "no cell" background wells from all other measurements.
-
Express the data as a percentage of the vehicle-treated control wells (representing 100% viability).
-
Plot the percent viability against the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.[5]
Data Presentation:
| Inhibitor | Cell Line | Growth Inhibition GI₅₀ (nM)[5] |
| Compound X | Ba/F3-BCR-ABL | 15 |
| Compound Y | Ba/F3-BCR-ABL | 250 |
| Compound X | Parental Ba/F3 | >20,000 |
Application Note 4: In-Cell Western™ (ICW) Assay for Protein Phosphorylation
Principle of the Assay
The In-Cell Western™ (ICW) assay, also known as a cytoblot, is a quantitative immunofluorescence method performed in multiwell plates.[16] It allows for the simultaneous detection and quantification of two different proteins in the same well using spectrally distinct infrared fluorescent dyes.[16] For kinase inhibitor studies, this is typically used to measure a phosphorylated target protein and a normalization protein (e.g., total protein or a housekeeping protein) in fixed and permeabilized cells.[17] This provides a robust, high-throughput alternative to traditional Western blotting for determining the IC₅₀ of an inhibitor's effect on a signaling pathway.[17]
Experimental Protocol: Two-Color In-Cell Western™ Assay
This protocol outlines the measurement of a phosphorylated protein (e.g., p-Akt) relative to a total protein stain for normalization.
Materials and Reagents:
-
Cells cultured in a 96-well or 384-well plate
-
Phosphate-Buffered Saline (PBS)
-
3.7% Formaldehyde in PBS (for fixation)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., LI-COR® Odyssey® Blocking Buffer or Fish Gel solution)[18]
-
Primary antibody for the phosphorylated target (e.g., Rabbit anti-p-Akt)
-
Normalization stain (e.g., CellTag™ 700 Stain) or a primary antibody for a housekeeping protein (e.g., Mouse anti-Actin)
-
IRDye®-conjugated secondary antibodies (e.g., IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse)
-
Infrared imaging system (e.g., LI-COR® Odyssey® CLx)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and grow until they reach the desired confluency.
-
Treat cells with serial dilutions of the kinase inhibitor for the desired time.
-
-
Fixation and Permeabilization:
-
Blocking:
-
Add 150 µL of Blocking Buffer to each well.
-
Incubate for 1.5 hours at room temperature with gentle shaking.[18]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (or a cocktail of two primary antibodies if not using a total protein stain) in Blocking Buffer.
-
Remove the Blocking Buffer and add 50 µL of the diluted primary antibody solution to each well.
-
Incubate for 2 hours at room temperature with gentle shaking.[18]
-
-
Secondary Antibody Incubation:
-
Wash the wells 4 times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Dilute the IRDye® secondary antibodies and the CellTag™ Stain (if using) in Blocking Buffer.
-
Add 50 µL of the secondary antibody solution to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Imaging:
-
Wash the wells 4 times with PBS-T to remove unbound secondary antibodies.
-
Ensure the bottom of the plate is clean and dry.
-
Scan the plate using an infrared imaging system in both the 700 nm and 800 nm channels.
-
Data Analysis:
-
Use the imaging software to quantify the integrated intensity in both channels for each well.
-
Subtract the background signal (wells with no primary antibody) from the target and normalization signals.
-
Calculate the normalized signal for each well by dividing the background-corrected target signal (e.g., 800 nm channel for p-Akt) by the background-corrected normalization signal (e.g., 700 nm channel for total protein).
-
Plot the normalized signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀.
Data Presentation:
| Inhibitor | Target | Normalization | Cellular IC₅₀ (nM)[17] |
| PI3K Inhibitor | p-Akt (S473) | Total Protein | 45 |
| mTOR Inhibitor | p-S6 (S235/236) | Total Protein | 10 |
| Control Compound | p-Akt (S473) | Total Protein | >10,000 |
Summary and Data Integration
Developing a comprehensive profile for a novel kinase inhibitor requires integrating data from multiple cellular assays. Each assay provides a different piece of the puzzle, from confirming target binding to measuring downstream pathway modulation and ultimate phenotypic outcomes.
Comparison of Cellular Assay Formats:
| Assay Type | Principle | Key Output | Advantages | Disadvantages |
| NanoBRET™ Target Engagement | Bioluminescence Resonance Energy Transfer (BRET)[7][19] | IC₅₀ (Affinity) | Measures direct target binding in live cells; quantitative.[8] | Requires genetic modification of cells; tracer availability may be limited. |
| AlphaScreen® Phosphorylation | Proximity-based immunoassay[10] | IC₅₀ (Function) | High-throughput; no-wash format; detects endogenous proteins.[11] | Indirect measurement of kinase activity; antibody availability and specificity are critical. |
| CellTiter-Glo® Viability | ATP-based luminescence[14] | GI₅₀ (Phenotype) | Simple, rapid, and robust; reflects overall cellular health.[5] | Indirect; does not confirm mechanism of action; can be confounded by off-target toxicity. |
| In-Cell Western™ | Quantitative immunofluorescence[16] | IC₅₀ (Function) | High-throughput; multiplexing capability for normalization.[17] | Requires cell fixation; antibody performance is crucial. |
By combining these approaches, researchers can confidently select and advance kinase inhibitor candidates. For example, a promising compound will demonstrate potent binding in a NanoBRET™ assay, effectively inhibit substrate phosphorylation in an AlphaScreen® or In-Cell Western™ assay, and induce growth arrest or cell death in a viability assay, all at comparable concentrations. This multi-assay approach provides a robust validation of a compound's mechanism of action and cellular efficacy, paving the way for further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 8. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. researchgate.net [researchgate.net]
- 12. bio-protocol.org [bio-protocol.org]
- 13. academic.oup.com [academic.oup.com]
- 14. benchchem.com [benchchem.com]
- 15. Kinase Screening & Profiling with Cellular Assays - Creative Biogene [creative-biogene.com]
- 16. licorbio.com [licorbio.com]
- 17. azurebiosystems.com [azurebiosystems.com]
- 18. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 19. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole as a Chemical Probe Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole is a key chemical intermediate, primarily utilized as a building block in the synthesis of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs). Its structural features, including the indazole core, a common scaffold in kinase inhibitors, and reactive sites for linker attachment, make it a valuable component for creating bifunctional molecules designed to induce the degradation of specific protein targets. These application notes provide an overview of its potential use, physicochemical properties, and generalized protocols for its incorporation into PROTAC synthesis and subsequent biological evaluation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 1206800-24-9 | [1][2][3][4][5] |
| Molecular Formula | C₁₄H₉BrFN₃O₃ | [1][2][3][5] |
| Molecular Weight | 366.14 g/mol | [1][5] |
| Appearance | White to off-white powder | [2] |
| Purity | Typically ≥97% | [1] |
| Storage | Store at room temperature in a tightly closed container. | [1][2] |
Application as a PROTAC Building Block
This compound is classified as a "Protein Degrader Building Block"[1]. PROTACs are heterobifunctional molecules that consist of three key components: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase (like Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker that connects the two ligands[6][7][8][9]. The primary application of this compound is to serve as a precursor to the POI ligand in a PROTAC. The indazole scaffold is a privileged structure found in numerous biologically active compounds, including kinase inhibitors[10].
The general workflow for utilizing this building block is as follows:
Experimental Protocols
The following are generalized protocols that can be adapted for the use of PROTACs synthesized from this compound.
Protocol 3.1: Synthesis of a PROTAC Molecule (General Scheme)
This protocol outlines a general strategy for incorporating the building block into a PROTAC via a Suzuki coupling reaction, a common method for forming carbon-carbon bonds.
Materials:
-
This compound
-
A suitable boronic acid or boronate ester linker
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., cesium carbonate)
-
Anhydrous solvent (e.g., dioxane/water mixture)
-
E3 ligase ligand with a suitable functional group for conjugation
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq), the boronic acid/ester linker (1.2 eq), and a base (1.5 eq) in the chosen solvent system.
-
De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst (e.g., 5 mol%) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting intermediate (the POI ligand with an attached linker) by column chromatography.
-
Conjugate the purified intermediate to the E3 ligase ligand using appropriate coupling chemistry (e.g., amide bond formation).
-
Purify the final PROTAC molecule using column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
-
Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 3.2: Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cultured cells expressing the protein of interest
-
The synthesized PROTAC molecule
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for a specified time (e.g., 2, 4, 8, 16, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the protein of interest and the loading control overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
Protocol 3.3: Cell Viability Assay
This assay determines the effect of the PROTAC on cell proliferation and viability.
Materials:
-
Cultured cells
-
The synthesized PROTAC molecule
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Multi-well plate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or DMSO for a specified time (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the cell viability as a percentage of the DMSO-treated control and determine the IC₅₀ value.
Data Presentation
Quantitative data from the above experiments should be summarized in tables for clear comparison.
Table 1: Protein Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ)
| PROTAC Batch | Cell Line | Time (h) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Example | Example Cell Line | 24 | Value | Value |
DC₅₀: Concentration at which 50% of the target protein is degraded. Dₘₐₓ: Maximum percentage of protein degradation achieved.
Table 2: Anti-proliferative Activity (IC₅₀)
| PROTAC Batch | Cell Line | Time (h) | IC₅₀ (µM) |
| Example | Example Cell Line | 72 | Value |
IC₅₀: Concentration at which 50% of cell growth is inhibited.
Signaling Pathway Visualization
PROTACs can be used to probe the function of a target protein within a signaling pathway. The degradation of the target protein can lead to downstream effects that can be visualized. The following is a generic example of a signaling pathway that could be modulated by a PROTAC targeting a specific kinase.
Safety Precautions
-
Handle this compound and all synthesized PROTACs in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
Disclaimer: This document provides generalized information and protocols. Researchers should adapt these methods based on the specific protein target, cell lines, and synthesized PROTACs. All experiments should be conducted in accordance with institutional safety guidelines.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound, CasNo.1206800-24-9 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]
- 3. echemi.com [echemi.com]
- 4. parchem.com [parchem.com]
- 5. 1206800-24-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 6. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation [frontiersin.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Evaluating Indazole Derivatives in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical evaluation of novel indazole derivatives as potential anticancer agents. The protocols outlined below cover essential in vitro and in vivo assays to characterize the bioactivity, mechanism of action, and preliminary efficacy of these compounds.
Introduction
Indazole and its derivatives represent a privileged scaffold in medicinal chemistry, with several compounds approved as anticancer drugs, such as axitinib, pazopanib, and entrectinib.[1][2][3] These agents primarily function as kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation, survival, angiogenesis, and metastasis.[1][4] The evaluation of new indazole derivatives, therefore, requires a systematic approach to identify promising lead candidates for further development. This document outlines standard protocols for the initial screening and detailed characterization of these compounds.
In Vitro Evaluation Protocols
A hierarchical series of in vitro assays is recommended to efficiently screen and characterize indazole derivatives.
Antiproliferative Activity
The initial assessment of anticancer activity involves determining the effect of the compounds on the proliferation of various cancer cell lines.
Protocol 2.1.1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.[5]
Materials:
-
Cancer cell lines (e.g., A549 (lung), MCF-7 (breast), HCT116 (colon), K562 (leukemia))[2][5]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Indazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the indazole derivatives in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.[5]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
Protocol 2.1.2: Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies, providing insight into the cytostatic effects of a compound.[2]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Indazole derivatives
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the indazole derivatives.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the compound every 3-4 days.[6]
-
When colonies are visible, wash the wells with PBS, fix the colonies with methanol for 15 minutes, and stain with crystal violet solution for 30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells).
Mechanism of Action Studies
Once active compounds are identified, further assays are required to elucidate their mechanism of action.
Protocol 2.2.1: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the indazole derivatives on cell cycle progression.[5]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Indazole derivatives
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the indazole derivative at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 2.2.2: Apoptosis Assay by Annexin V-FITC/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Indazole derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the indazole derivative for 24-48 hours.[5]
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Analyze the stained cells by flow cytometry.
Protocol 2.2.3: Western Blot Analysis for Protein Expression
Western blotting is used to detect changes in the expression levels of proteins involved in relevant signaling pathways.[5]
Materials:
-
Cancer cell lines
-
Indazole derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved caspase-3, Bax, Bcl-2, p53, p-Akt, p-ERK)[2][7]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the indazole derivative, lyse the cells, and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
In Vivo Evaluation
Promising candidates from in vitro studies should be evaluated in animal models to assess their in vivo efficacy and safety.
Protocol 3.1: Xenograft Tumor Model
This is a common model to evaluate the antitumor activity of compounds in a living organism.[8]
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)[8]
-
Human cancer cell lines[8]
-
Indazole derivative formulated in a suitable vehicle (e.g., saline, DMSO/PEG mixture)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously implant cancer cells (e.g., 1 x 10^6 cells) into the flank of the mice.[8]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[8]
-
Randomize the mice into control and treatment groups.
-
Administer the indazole derivative via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[8]
-
Monitor tumor volume and body weight regularly (e.g., twice a week).[8]
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).[8]
Data Presentation
Quantitative data from the assays should be summarized in clear and concise tables for easy comparison of the activity of different indazole derivatives.
Table 1: In Vitro Antiproliferative Activity of Indazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2f | A549 | >10 | [2] |
| 2f | 4T1 | 0.23 | [2] |
| 2f | HepG2 | >10 | [2] |
| 2f | MCF-7 | 1.15 | [2] |
| 2f | HCT116 | 4.89 | [2] |
| 6o | A549 | >10 | |
| 6o | K562 | 5.15 | |
| 6o | PC-3 | >10 | |
| 6o | HepG2 | >10 | |
| 6e | CCRF-CEM | 0.901 | [9] |
| 6e | MOLT-4 | 0.525 | [9] |
| 6e | CAKI-1 | 0.992 | [9] |
Table 2: Kinase Inhibitory Activity of Indazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 109 | EGFR T790M | 5.3 | [10] |
| 109 | EGFR | 8.3 | [10] |
| 123 | Aurora A | 0.026 | [10] |
| 123 | Aurora B | 0.026 | [10] |
| 82a | Pim-1 | 0.4 | [10] |
| 82a | Pim-2 | 1.1 | [10] |
| 82a | Pim-3 | 0.4 | [10] |
| 6i | VEGFR-2 | 24.5 | [9] |
| 1 | FGFR1 | 100 | [11] |
Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
Troubleshooting & Optimization
Indazole Synthesis Technical Support Center: Troubleshooting Regioselectivity
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guides and frequently asked questions to address common challenges, with a focus on overcoming regioselectivity issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of substitution on the indazole ring, and why is regioselectivity a major challenge?
A1: The indazole ring has two nitrogen atoms, N1 and N2, that can be substituted. The challenge arises from the fact that direct alkylation or acylation of the indazole core often leads to a mixture of N1- and N2-substituted products.[1] The indazole ring exists as two tautomers, 1H-indazole and 2H-indazole, with the 1H-tautomer generally being more thermodynamically stable.[1] Achieving high selectivity for one regioisomer is crucial for synthesizing specific, biologically active molecules and often requires careful control of reaction conditions.[1]
Q2: What are the key factors influencing N1 vs. N2 regioselectivity in indazole alkylation?
A2: Several factors critically influence the N1/N2 product ratio. These include:
-
Steric and Electronic Effects: The nature and position of substituents on the indazole ring have a significant impact. Bulky groups at the C3 position can favor N1 alkylation, while electron-withdrawing groups (like -NO₂ or -CO₂Me) at the C7 position can strongly direct towards N2 substitution.[1][2][3]
-
Reaction Conditions: The choice of base and solvent is crucial. For example, using sodium hydride (NaH) in tetrahydrofuran (THF) is known to favor N1-alkylation.[1][2][3] Conversely, acidic conditions can promote N2-alkylation.[1]
-
Nature of the Electrophile: The alkylating or acylating agent itself can influence the outcome.[1]
-
Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomer, while N2-products can be favored under kinetically controlled conditions.[1][4]
Q3: How can I distinguish between the N1 and N2 isomers of my synthesized indazole?
A3: Spectroscopic methods are the most reliable way to differentiate between N1 and N2 isomers. 1D and 2D NMR experiments, particularly Heteronuclear Multiple Bond Correlation (HMBC), are very powerful. For an N1-substituted indazole, you would expect to see a correlation between the protons of the N1-alkyl group and the C7a carbon of the indazole ring.[2] In contrast, for an N2-substituted indazole, a correlation would be observed between the N2-alkyl protons and the C3 carbon.
Troubleshooting Guides
Problem: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve selectivity for the N1-substituted product?
Solution: To favor the thermodynamically more stable N1-substituted product, you should adjust your reaction conditions to be under thermodynamic control.
-
Base and Solvent System: The combination of sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF) is highly effective for promoting N1-alkylation.[1][2][3] This system has been shown to provide >99% N1 regioselectivity for indazoles with various C3 substituents.[2][5]
-
Steric Hindrance: If your indazole scaffold allows, introducing a bulky substituent at the C3 position can sterically hinder the N2 position, thus favoring N1 alkylation.[1]
-
Thermodynamic Equilibration: In some cases, using specific electrophiles in a solvent like DMF can lead to an equilibration process that favors the more stable N1-substituted indazole.[2][3][5]
Problem: I need to synthesize the N2-substituted indazole, but my current method favors the N1 isomer. What should I change?
Solution: To favor the kinetically preferred N2-product, you need to alter the electronic properties of the substrate or change the reaction conditions to avoid thermodynamic equilibration.[1]
-
Introduce an Electron-Withdrawing Group (EWG): The most effective strategy is to use an indazole precursor with a strong EWG, such as a nitro (-NO₂) or ester (-CO₂Me) group, at the C7 position. This has been demonstrated to provide excellent N2-selectivity (≥96%).[2][3]
-
Use Acidic or Neutral Conditions: While basic conditions often lead to a mixture or favor N1, alkylation under neutral or acidic conditions can selectively proceed at the N2 position.[1][6]
-
Metal-Mediated Reactions: Specific protocols using Ga/Al-mediated direct alkylation have been developed for the high-yield, regioselective synthesis of 2H-indazoles.[1][7]
-
Mitsunobu Reaction: The Mitsunobu reaction can show a strong preference for the formation of the N2 regioisomer.[2]
Problem: My Cadogan-Sundberg cyclization to produce a 2H-indazole is inefficient, requiring high temperatures and giving low yields.
Solution: Traditional Cadogan cyclizations can be harsh.[1] Modern, one-pot modifications have significantly improved the efficiency and substrate scope of this reaction.[1][8] Consider a one-pot condensation followed by a reductive cyclization. This method is operationally simple and proceeds under milder conditions.[8]
Data Presentation
Table 1: Effect of Base and Solvent on N1/N2 Regioselectivity of Indazole Alkylation
| Entry | Base | Solvent | Temperature (°C) | N1:N2 Ratio |
| 1 | NaH | THF | 25 | >99:1 |
| 2 | K₂CO₃ | DMF | 120 | 58:42 |
| 3 | Cs₂CO₃ | DMF | 80 | Variable |
| 4 | NaHMDS | THF | 25 | Variable |
| 5 | NaHMDS | DMSO | 25 | Solvent-dependent |
Data compiled from multiple sources for illustrative purposes.[2][3][9]
Experimental Protocols
Protocol 1: General Procedure for Highly Regioselective N1-Alkylation of Indazoles
-
Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.[1]
-
Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.[1]
-
Reaction: Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.[1]
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[1]
Protocol 2: One-Pot Condensation-Cadogan Reductive Cyclization for 2H-Indazole Synthesis
-
Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).[1][8]
-
Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.[1][8]
-
Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.[1][8]
-
Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).[1][8]
-
Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.[1]
-
Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.[1]
Visualizations
Caption: Decision workflow for controlling N1/N2 regioselectivity.
Caption: Factors influencing the N1 vs. N2 alkylation outcome.
Caption: Workflow for the One-Pot Cadogan Reductive Cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. | Semantic Scholar [semanticscholar.org]
- 8. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 9. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Substituted Indazoles
Welcome to the Technical Support Center for the synthesis of substituted indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of substitution on the indazole ring, and why is regioselectivity a major challenge?
A1: The indazole ring exhibits annular tautomerism, meaning the proton on the pyrazole ring can reside on either nitrogen atom, leading to the 1H-indazole and 2H-indazole tautomers. The 1H-tautomer is generally more thermodynamically stable.[1][2][3] Direct alkylation or acylation of the indazole scaffold often results in a mixture of N1- and N2-substituted products, making regioselectivity a significant challenge.[1][2][3] Achieving high selectivity for one regioisomer is critical for the synthesis of specific, biologically active molecules and often requires careful control of reaction conditions.[1]
Q2: What are the key factors influencing N1 vs. N2 regioselectivity during indazole alkylation?
A2: Several factors critically influence the N1/N2 ratio of the products. These include:
-
Steric and Electronic Effects: The nature and position of substituents on the indazole ring have a profound impact. Bulky groups at the C-3 position can favor N1 alkylation, while electron-withdrawing groups (like NO₂ or CO₂Me) at the C-7 position can strongly direct towards N2 substitution.[1]
-
Reaction Conditions: The choice of base and solvent is crucial. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) is known to favor N1-alkylation.[1][4] Conversely, acidic conditions or the use of certain bases and solvents can promote N2-alkylation.[1][5]
-
Nature of the Electrophile: The alkylating or acylating agent itself can influence the outcome.[1]
-
Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomer, while N2-products can be favored under kinetically controlled conditions.[1]
Q3: My Suzuki coupling reaction with a bromo-indazole is showing low or no conversion. What are the common causes and solutions?
A3: Low or no conversion in a Suzuki coupling reaction can stem from several factors, primarily related to the catalyst, base, or reaction conditions.[6]
-
Catalyst Inactivity: The palladium catalyst may be degraded. It is advisable to use a fresh catalyst and ensure it is stored under an inert atmosphere. For electron-deficient substrates, consider screening more electron-rich and bulky ligands like XPhos or SPhos, or catalysts such as PdCl₂(dppf).[6]
-
Insufficiently Strong or Insoluble Base: The base is crucial for the transmetalation step. If using common bases like Na₂CO₃ or K₂CO₃, switching to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄ can be more effective.[6][7]
-
Inappropriate Solvent: The solvent affects the solubility of all components and the reaction kinetics. Common solvents include 1,4-dioxane, DMF, and toluene. A mixture of dioxane and water is often effective.[6]
-
Low Reaction Temperature: If the reaction is sluggish, increasing the temperature to 100-120 °C may be necessary, especially with thermally stable solvents.[6] Microwave irradiation can also accelerate the reaction.[7]
Q4: I am observing significant byproduct formation in my Buchwald-Hartwig amination of a bromo-indazole. How can I minimize these side reactions?
A4: Common byproducts in Buchwald-Hartwig amination include reductive dehalogenation. To minimize this, you can try using a less sterically hindered ligand or lowering the reaction temperature.[8] The choice of base is also critical; while strong bases like NaOt-Bu are effective, they can be incompatible with certain functional groups.[9] Using a weaker base or a different ligand/catalyst system, such as those involving RuPhos or BrettPhos, can sometimes mitigate side reactions.[8]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in N-Alkylation
Question: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve selectivity for the N1-substituted product?
Answer: To improve selectivity for the N1-substituted product, consider the following strategies:
-
Base and Solvent System: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is widely reported to favor N1-alkylation.[1][4]
-
Substituent Effects: If your indazole scaffold allows, introducing a bulky substituent at the C-3 position can sterically hinder the N2 position and promote N1-alkylation.[1]
-
Thermodynamic Control: Since the N1-substituted indazole is often the thermodynamically more stable product, running the reaction at a higher temperature or for a longer duration may favor its formation through equilibration.[1][4]
Question: I need to synthesize the N2-substituted indazole, but my current method favors the N1 isomer. What should I change?
Answer: To favor the kinetically preferred N2-product, you can alter the electronic properties of the substrate or change the reaction conditions.
-
Reaction Conditions: Employing acidic conditions, for instance with a catalytic amount of trifluoromethanesulfonic acid, can be an effective method for N2-alkylation.[1]
-
Substituent Effects: Introducing an electron-withdrawing group, such as a nitro (-NO₂) or ester (-CO₂Me) group, at the C-7 position has been shown to provide excellent N2-selectivity.[1]
-
Protecting Groups: A strategy involving the regioselective protection of the N2 position with a 2-(trimethylsilyl)ethoxymethyl (SEM) group can be employed. This allows for derivatization at other positions, followed by deprotection.[10]
Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Question: My Suzuki coupling reaction yield is low despite trying different catalysts. What else can I optimize?
Answer: Beyond the catalyst, several other parameters can be optimized:
-
Base Selection: The choice of base is critical. For Suzuki reactions, consider screening bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[6][11] The solubility and strength of the base can significantly impact the reaction rate and yield.
-
Solvent System: The solvent plays a key role in dissolving the reactants and stabilizing the catalytic species. Common solvents include DME, dioxane, and toluene, often with the addition of water.[6][11]
-
Reaction Temperature: Increasing the reaction temperature can improve yields, especially for less reactive substrates. Temperatures around 80-110 °C are common.[11][12]
Question: I am struggling with a Buchwald-Hartwig amination of a 6-bromo-1H-indazole. What are the recommended starting conditions?
Answer: For the Buchwald-Hartwig amination of bromo-indazoles, the choice of ligand is critical.
-
Ligand Selection: For primary amines, BrettPhos has shown excellent efficacy. For secondary amines, RuPhos is a good choice.[8]
-
Base: A strong, non-nucleophilic base like LiHMDS is often effective for these systems.[8]
-
Catalyst: A palladium precatalyst is generally used.[8]
-
Solvent and Temperature: Anhydrous and anaerobic conditions are crucial. A common solvent is THF, with reaction temperatures around 65 °C.[8]
Data Presentation
Table 1: Optimization of Suzuki Coupling Reaction Conditions for 5-bromo-1-ethyl-1H-indazole [11]
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | DME | 80 | 2 | 75 |
| PdCl₂(dppf) | K₂CO₃ | DME | 80 | 2 | 95 |
| Pd(OAc)₂ | K₂CO₃ | DME | 80 | 2 | 60 |
| Pd₂(dba)₃ | K₂CO₃ | DME | 80 | 2 | 55 |
Table 2: Effect of Temperature on the Synthesis of Hexahydroindazoles [12]
| Entry | Temperature (°C) | Yield (%) |
| 1 | 25 | 20 |
| 2 | 50 | 45 |
| 3 | 80 | 70 |
| 4 | 100 | 88 |
| 5 | 110 | 95 |
| 6 | 120 | 85 |
Table 3: Effect of Solvent on Indazole N1-Alkylation Yield [2]
| Solvent | Isolated Yield (%) |
| DMF | 60 |
| DMSO | 54 |
| NMP | 42 |
| Chlorobenzene | 66 |
| Toluene | 56 |
| Dioxane | 96 |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation of Indazole[1]
-
Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.
-
Reaction: Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki Coupling of Bromo-Indazoles[6]
-
Reactant Preparation: In a reaction vessel, combine the bromo-indazole (1.0 eq), the boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 0.05 equiv.) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of 6-Bromo-1H-indazole[8]
-
Reactant Preparation: To an oven-dried reaction tube, add the 6-bromo-1H-indazole (1.0 eq), the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 eq), the ligand (e.g., RuPhos, 0.04 eq), and the base (e.g., LiHMDS, 1.5 eq).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add the amine (1.2 eq) and anhydrous solvent (e.g., THF) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 65 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. 2H-Indazole synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of Indazole Compounds for Biological Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with the solubility of indazole compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why are my indazole compounds poorly soluble in aqueous buffers?
A1: Indazole scaffolds, while valuable in drug discovery, often contain hydrophobic aromatic rings. This inherent lipophilicity leads to low solubility in polar solvents like aqueous buffers used in many biological assays. The overall solubility is a balance between the hydrophobic core and any polar functional groups that can interact with water.
Q2: What is the first and most crucial step to solubilize a new indazole compound?
A2: The universally recommended first step is to prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its ability to dissolve a wide range of polar and non-polar compounds.[1][2] It is critical to ensure the compound is fully dissolved in the stock solution, using gentle warming or brief sonication if necessary. This stock is then serially diluted into the aqueous assay medium.
Q3: My compound precipitates immediately when I add the DMSO stock to my cell culture medium. What's happening and how can I fix it?
A3: This phenomenon, often called "crashing out" or "solvent shock," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment.[3] Here are several strategies to prevent this:
-
Lower the Final Concentration: Your target concentration may be too high. Determine the maximum kinetic solubility in your specific medium first.
-
Optimize Dilution Technique: Pre-warm your aqueous medium to the experimental temperature (e.g., 37°C).[4] Add the DMSO stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and uniform dispersion.[4]
-
Control Final Solvent Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to minimize both solvent toxicity and its effect on solubility.[4]
Q4: The media with my indazole compound looks fine initially, but a precipitate forms after incubation. What causes this delayed precipitation?
A4: Delayed precipitation can be caused by several factors:
-
Compound Instability: The compound may degrade over time into less soluble byproducts, especially at 37°C.[4]
-
pH Shifts: Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.[4]
-
Interactions with Media Components: The compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes over time.[3]
-
Thermodynamic vs. Kinetic Solubility: You may be observing the transition from a transiently stable supersaturated solution (kinetic solubility) to the true, lower thermodynamic equilibrium solubility.[2]
Q5: How can I use pH adjustment to improve the solubility of my indazole compound?
A5: Adjusting the pH of the solvent can significantly increase the solubility of ionizable compounds. The indazole core is amphoteric, meaning it can be protonated or deprotonated. For a basic indazole compound, lowering the pH (making it more acidic) will lead to protonation and the formation of a more soluble salt. Conversely, for an acidic indazole, increasing the pH (making it more alkaline) will result in a more soluble salt. It is crucial to know the pKa of your compound to effectively use this strategy.[5]
Q6: What are co-solvents and cyclodextrins, and how can they help with solubility?
A6:
-
Co-solvents: These are water-miscible organic solvents (e.g., ethanol, polyethylene glycol) that, when added to water, reduce the overall polarity of the solvent, thereby increasing the solubility of hydrophobic compounds.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like indazole compounds, forming an inclusion complex that has a much higher aqueous solubility.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The compound's concentration in the final aqueous medium exceeds its kinetic solubility limit. | Decrease the final working concentration of the compound. Perform a preliminary kinetic solubility test to determine the maximum soluble concentration. |
| Rapid Dilution ("Solvent Shock") | Adding a concentrated stock directly to a large volume of aqueous media causes a rapid change in solvent polarity, leading to precipitation.[3] | Pre-warm the aqueous medium to 37°C. Add the stock solution dropwise while gently vortexing or swirling to ensure rapid and even dispersion.[4] Consider a serial dilution approach. |
| Low Temperature of Medium | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for dilutions.[4] |
| High Final DMSO Concentration | While DMSO aids in initial dissolution, a high final concentration may not prevent precipitation upon significant dilution and can be toxic to cells. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[4] |
Issue 2: Delayed Precipitation During Incubation
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | The compound may be degrading over time at 37°C into less soluble byproducts.[4] | Assess the stability of your compound under your specific culture conditions. Consider preparing fresh media with the compound more frequently during long-term experiments. |
| pH Shift in Medium | Cellular metabolism can produce acidic byproducts, lowering the medium's pH and affecting the solubility of pH-sensitive compounds.[4] | Ensure the medium is properly buffered for the incubator's CO₂ concentration. Monitor the pH of your culture medium, especially in dense or long-term cultures, and change the medium more frequently if necessary. |
| Interaction with Media Components | The compound may be interacting with salts, proteins (e.g., in fetal bovine serum), or other components over time.[3] | Test the compound's solubility and stability in a simpler buffer (e.g., PBS) to see if media components are the cause. If serum is suspected, consider reducing the serum percentage or using a serum-free medium for the experiment. |
| Exceeding Thermodynamic Solubility | The initial concentration was above the true equilibrium solubility, and the compound is slowly precipitating to reach a stable state.[2] | Determine the thermodynamic solubility of your compound. Aim for final concentrations at or below this value for long-term experiments. |
Data Presentation: Solubility of Indazole-Based Kinase Inhibitors
The following table summarizes the aqueous solubility of several commercially available indazole-based kinase inhibitors, highlighting the impact of pH.
| Compound | pKa | pH | Aqueous Solubility | Solvent |
| Axitinib | 4.8 (weak base)[5] | 1.1 - 7.8 | > 0.2 µg/mL[6][7] | Aqueous Media |
| Low pH | Highly soluble[8] | Aqueous Buffer | ||
| Neutral pH | ~1 µM[8] | Aqueous Buffer | ||
| Pazopanib | N/A | 1.6 | ~47% dissolved | Dissolution Media |
| >5.2 | < 0.5% dissolved | Dissolution Media[9] | ||
| 7.2 | ~0.17 mg/mL | 1:5 DMF:PBS | ||
| Niraparib | 9.95[10][11] | Physiological Range | 0.7 - 1.1 mg/mL[10][11][12] | Aqueous Free Base |
This data is compiled from various sources and experimental conditions may vary.
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Weighing: Accurately weigh a precise amount of the indazole compound powder (e.g., 5 mg) using an analytical balance.
-
Dissolution: Transfer the powder to a sterile microcentrifuge tube or vial. Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired high concentration (e.g., 10-50 mM).
-
Mixing: Vortex the solution thoroughly until all solid material is completely dissolved. If necessary, briefly sonicate the tube in a water bath or warm it gently to 37°C to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light and moisture.
Protocol 2: Kinetic Solubility Assay by Nephelometry
This method provides a high-throughput assessment of the concentration at which a compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.
-
Prepare Stock Dilution Plate: In a 96-well plate, prepare serial dilutions of your indazole compound's DMSO stock solution.
-
Transfer to Assay Plate: Transfer a small, precise volume (e.g., 2 µL) of each dilution from the stock plate to a clear-bottom 96- or 384-well assay plate.
-
Add Aqueous Buffer: Rapidly add the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to reach the final assay volume (e.g., 100 µL).
-
Incubate and Shake: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle shaking.
-
Measure Light Scattering: Read the plate using a nephelometer, which measures the intensity of light scattered by suspended particles (precipitate).
-
Data Analysis: Plot the light scattering units against the compound concentration. The kinetic solubility is the concentration at which a significant increase in light scattering is observed.
Protocol 3: Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the true equilibrium solubility of a compound.
-
Add Excess Compound: Add an excess amount of the solid indazole compound to a vial containing a precise volume of the desired aqueous buffer (e.g., PBS, pH 7.4). Ensure there is undissolved solid material.
-
Equilibrate: Tightly cap the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, carefully separate the undissolved solid from the saturated solution. This can be done by centrifugation followed by collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.
Mandatory Visualizations
Logical Relationship: Troubleshooting Compound Precipitation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Axitinib | C22H18N4OS | CID 6450551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Solvates and Polymorphs of Axitinib: Characterization and Phase Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. US20210038585A1 - Niraparib formulations - Google Patents [patents.google.com]
- 12. Niraparib - Wikipedia [en.wikipedia.org]
"Addressing common challenges in the purification of indazole derivatives"
Welcome to the technical support center for the purification of indazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of this important class of heterocyclic compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of indazole derivatives, offering practical solutions and preventative measures.
Issue 1: Co-elution of N1 and N2 Isomers in Column Chromatography
Question: My N1 and N2 substituted indazole isomers are co-eluting during column chromatography. How can I improve their separation?
Answer: The separation of N1 and N2 isomers is a common challenge due to their similar polarities.[1][2] Here are several strategies to enhance resolution:
-
Optimize the Mobile Phase: A systematic approach to solvent system optimization is critical.
-
Gradient Elution: Employing a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes or petroleum ether) can effectively separate closely eluting isomers.[3]
-
Solvent System Modification: The addition of a small percentage of a third solvent with a different selectivity, such as dichloromethane or methanol, can alter the interactions with the stationary phase and improve separation.
-
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using other stationary phases like alumina or reverse-phase C18 silica.
-
Recrystallization: This is a highly effective method for separating indazole isomers, often yielding high purity products and can be more scalable than chromatography.[1][4] Experiment with mixed solvent systems, as the differential solubility of the isomers can be exploited for efficient separation.[1][5]
Issue 2: Poor Solubility of the Crude Product
Question: My indazole derivative has poor solubility in common organic solvents, making it difficult to purify by chromatography. What can I do?
Answer: Solubility issues can hinder purification. Here are some approaches to address this:
-
Dry Loading: Instead of dissolving the sample in a minimal amount of solvent and loading it directly onto the column, use a dry loading technique. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel or Celite®, and then evaporate the solvent to obtain a free-flowing powder.[3] This powder can then be carefully added to the top of the column.
-
Solvent Screening for Recrystallization: For solid compounds, a thorough solvent screen for recrystallization is recommended. Test a range of solvents with varying polarities. If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is sparingly soluble) can be very effective.[6]
-
pH Adjustment: For indazole derivatives with ionizable functional groups, adjusting the pH of the solution can significantly improve solubility.[7] For basic indazoles, dissolving in a dilute acidic solution and then neutralizing can facilitate purification or crystallization. Conversely, acidic indazoles will be more soluble in basic solutions.
Issue 3: Presence of Persistent Impurities
Question: After initial purification, I still observe persistent impurities in my NMR or LC-MS analysis. How can I identify and remove them?
Answer: The nature of the impurity will dictate the best purification strategy. Common impurities include:
-
Starting Materials and Reagents: Unreacted starting materials or excess reagents can often be removed by an aqueous wash of the organic solution before chromatographic purification.
-
Byproducts: Side reactions can lead to byproducts with similar structures to the desired product.[8] If these co-elute, preparative HPLC is often the most effective technique for achieving high purity.[9]
-
Residual Solvents: High-boiling point solvents like DMSO or DMF can be difficult to remove. After concentrating the product, co-evaporation with a lower-boiling point solvent like toluene or dichloromethane can help. For stubborn cases, lyophilization or high vacuum drying may be necessary.
A general troubleshooting workflow for purification is presented below:
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in the synthesis of indazole derivatives?
A1: Impurities can arise from several sources throughout the synthetic process. These include unreacted starting materials, byproducts from side reactions (such as over-bromination or the formation of regioisomers), residual reagents and solvents, and degradation products if the compound is unstable.[8]
Q2: How can I effectively separate N1 and N2 substituted indazole isomers?
A2: A mixed-solvent recrystallization is often a highly effective method.[1][4] By carefully screening solvent mixtures (e.g., acetone/water, tetrahydrofuran/water), it is possible to find conditions where one isomer crystallizes out, leaving the other in solution, leading to high purity of the isolated isomer.[1]
Q3: My indazole derivative appears to be unstable on silica gel. What are my options?
A3: Some indazole derivatives can be sensitive to the acidic nature of silica gel, leading to degradation on the column. In such cases, you can try neutralizing the silica gel by pre-treating it with a base like triethylamine. Alternatively, using a different stationary phase such as alumina (which is basic) or a bonded phase like diol or cyano may prevent degradation.
Q4: I am having trouble removing a protecting group without affecting the indazole core. What should I consider?
A4: The stability of the indazole ring should be a key consideration when choosing a protecting group.[10][11] For N-protected indazoles, strong bases can sometimes lead to an undesirable ring-opening to form ortho-aminobenzonitriles.[12] Therefore, choosing a protecting group that can be removed under mild acidic, neutral, or reductive conditions is often preferable. The SEM (2-(trimethylsilyl)ethoxymethyl) group is an example that can be removed under acidic conditions or with fluoride ions.[13]
The following diagram illustrates a decision-making process for selecting a suitable purification method:
Data Presentation
The choice of solvent system is crucial for successful purification by recrystallization. The following table provides examples of mixed solvent systems that have been successfully used for the separation of indazole isomers.
| Indazole Derivative Mixture | Solvent System | Result | Reference |
| 5-amino-1-(2-hydroxyethyl)-indazole & 5-amino-2-(2-hydroxyethyl)-indazole | Acetone / Water (1:2 v/v) | Separation of isomers with >99.5% purity | [1] |
| 5-amino-1-(2,2-dimethoxyethyl)-indazole & 5-amino-2-(2,2-dimethoxyethyl)-indazole | Tetrahydrofuran / Water (2:5 v/v) | Separation of isomers with >99.1% purity | [1] |
For column chromatography, the choice of mobile phase significantly impacts separation. The following table gives examples of solvent systems for the purification of specific indazole derivatives.
| Indazole Derivative | Stationary Phase | Mobile Phase | Reference |
| 6-Nitro-1H-indazole-3-carbaldehyde | Silica Gel | Petroleum Ether / Ethyl Acetate (Gradient) | [3] |
| 6-bromo-4-nitro-1H-indazole | Silica Gel | PE:EA = 80:1 | [14] |
Experimental Protocols
Protocol 1: Mixed-Solvent Recrystallization for Isomer Separation
This protocol provides a general guideline for separating N1 and N2 indazole isomers.
-
Solvent Screening: In separate small test tubes, dissolve a small amount of the crude isomer mixture in a minimal amount of a hot, water-miscible organic solvent (e.g., acetone, ethanol, tetrahydrofuran). To the hot, clear solution, add water dropwise until persistent cloudiness is observed. If crystals form upon cooling, this is a promising solvent system.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude mixture. Add the chosen organic solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Addition of Anti-Solvent: While the solution is hot, add water dropwise until the solution becomes faintly and persistently cloudy. If too much water is added, add a small amount of the hot organic solvent to redissolve the precipitate.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For improved crystal yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture. Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography with Dry Loading
This protocol is suitable for the purification of indazole derivatives, especially those with limited solubility.
-
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). The ideal system should provide a retention factor (Rf) of 0.2-0.4 for the target compound.[3]
-
Sample Preparation (Dry Loading):
-
Dissolve the crude indazole derivative in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Add silica gel (approximately 2-3 times the weight of the crude material) to the solution.
-
Remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained.[3]
-
-
Column Packing and Equilibration:
-
Pack a chromatography column with silica gel using the chosen eluent system (the initial, less polar mobile phase).
-
Carefully add the dry-loaded sample as a uniform layer on top of the packed silica gel.
-
Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
-
-
Elution:
-
Begin eluting the column with the initial non-polar solvent system.
-
Gradually increase the polarity of the mobile phase according to the predetermined gradient.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified indazole derivative.
References
- 1. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
Technical Support Center: Minimizing Regioisomer Formation During Indazole Alkylation
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on controlling regioselectivity during the alkylation of indazoles. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in obtaining the desired N1 or N2 regioisomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing N1 versus N2 selectivity during the alkylation of indazoles?
The regiochemical outcome of indazole N-alkylation is determined by a delicate balance of several factors. Generally, direct alkylation of 1H-indazoles yields a mixture of N1- and N2-substituted products.[1] Key parameters that can be adjusted to favor one regioisomer include:
-
Choice of Base and Solvent: This combination is critical. For instance, sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) is highly effective for achieving N1-selectivity.[1][2] The polarity of the solvent and the nature of the base's counter-ion can influence the nucleophilicity of the two nitrogen atoms in the indazole ring.[1]
-
Substituents on the Indazole Ring: Both electronic properties and steric hindrance of substituents play a significant role.[1]
-
Steric Effects: Bulky substituents at the C3-position can sterically hinder the N2-position, thereby favoring alkylation at the N1-position.[1][2]
-
Electronic Effects: Electron-withdrawing groups, particularly at the C7-position (e.g., NO₂ or CO₂Me), have been observed to direct alkylation to the N2-position with high selectivity (≥ 96%).[2][3][4][5]
-
-
Reaction Temperature: Temperature can influence the thermodynamic versus kinetic control of the reaction. N1-substituted products are often the thermodynamically more stable isomer, while N2-products can be favored under kinetically controlled conditions.[6]
-
Nature of the Electrophile: The alkylating agent itself can influence the outcome. For example, using α-halo carbonyl electrophiles can lead to an equilibration process that favors the thermodynamic N1-substituted product.[3][4][7]
Q2: How can I selectively synthesize the N1-alkylated indazole?
Achieving high selectivity for the N1-isomer often involves conditions that favor thermodynamic control. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][3][4][6]
Key strategies include:
-
NaH in THF: The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a widely reported and effective method for promoting N1-alkylation.[2][5][8] This system has demonstrated >99% N1 regioselectivity for indazoles with various C3 substituents.[2][3][4][5]
-
Bulky C3-Substituents: Introducing a sterically demanding group at the C3 position will disfavor alkylation at the adjacent N2 position.[1][2]
-
Equilibration with α-Halo Carbonyl Electrophiles: Employing electrophiles like α-halo esters or ketones can initially lead to a mixture of isomers, which then equilibrates to the more stable N1-product.[3][4][7]
Q3: What methods are recommended for obtaining the N2-alkylated indazole?
Formation of the N2-isomer is often favored under conditions of kinetic control or by exploiting specific electronic effects.[1]
Recommended methods include:
-
Substituent-Directed Synthesis: The presence of an electron-withdrawing group (EWG) at the C7 position, such as -NO₂ or -CO₂Me, strongly directs alkylation to the N2 position, achieving high selectivity (≥ 96%).[2][3][4][5]
-
Mitsunobu Reaction: The Mitsunobu reaction has shown a strong preference for the formation of the N2 regioisomer.[3][4] For example, the reaction of an indazole with an alcohol under Mitsunobu conditions can yield the N2-isomer as the major product.[3][4]
-
Acid-Catalyzed Alkylation: Using alkyl 2,2,2-trichloroacetimidates in the presence of trifluoromethanesulfonic acid (TfOH) is a highly selective method for N2-alkylation, often showing no formation of the N1-isomer.[9][10][11][12] This method is applicable to a wide range of primary, secondary, and tertiary alkyl groups.[10][11][12]
Troubleshooting Guide
Problem: My indazole alkylation results in a difficult-to-separate mixture of N1 and N2 regioisomers with low selectivity.
This is a common issue arising from the comparable nucleophilicity of the two nitrogen atoms. Here’s a step-by-step guide to improve selectivity:
| Potential Cause | Suggested Solution |
| Suboptimal Base/Solvent Combination | For N1-selectivity , switch to NaH in anhydrous THF .[1][2] This is often the most effective combination. For N2-selectivity , consider using K₂CO₃ or Cs₂CO₃ in DMF, although this can be substrate-dependent.[13] |
| Lack of Steric or Electronic Bias | If aiming for N1-alkylation , and your substrate allows, consider using an indazole with a bulky C3-substituent (e.g., tert-butyl, carboxamide).[2][3] For N2-alkylation , if possible, use a substrate with a C7-electron-withdrawing group.[2][3] |
| Kinetic vs. Thermodynamic Control Issues | To favor the thermodynamic N1-product , try running the reaction at a higher temperature to allow for equilibration.[1] Using specific electrophiles like α-halo esters can also facilitate this.[7] For the kinetic N2-product , lower reaction temperatures might be beneficial. |
| Inappropriate Alkylating Agent | For highly selective N2-alkylation , consider switching to an alkyl 2,2,2-trichloroacetimidate with a TfOH catalyst.[9][14] This method is reported to give excellent N2 selectivity.[9][14] The Mitsunobu reaction is another strong alternative for N2-alkylation.[3][4] |
Data Presentation: Regioselectivity under Various Conditions
The following tables summarize quantitative data on the N1/N2 product ratios obtained under different experimental conditions.
Table 1: Effect of Base and Solvent on Alkylation of Methyl Indazole-3-carboxylate [4]
| Entry | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Conversion (%) |
| 1 | K₂CO₃ | DMF | RT | 1.5:1 | 62 |
| 2 | K₂CO₃ | THF | RT | No Reaction | 0 |
| 3 | Na₂CO₃ | DMF | RT | 1.3:1 | 65 |
| 4 | NaH | THF | RT | >99:1 | 57 |
| 5 | NaH | THF | 50 | >99:1 | >99 |
Table 2: Influence of C3 and C7 Substituents on Regioselectivity using NaH/THF [2][3]
| Indazole Substituent | Alkylating Agent | N1:N2 Ratio |
| 3-Carboxymethyl | Alkyl bromide | >99:1 |
| 3-tert-Butyl | Alkyl bromide | >99:1 |
| 3-COMe | Alkyl bromide | >99:1 |
| 3-Carboxamide | Alkyl bromide | >99:1 |
| 7-NO₂ | Alkyl bromide | 4:96 |
| 7-CO₂Me | Alkyl bromide | 1:99 |
Table 3: N2-Selective Alkylation Methods
| Method | Indazole Substrate | Alkylating Agent | N1:N2 Ratio | Isolated Yield (N2) | Reference |
| Mitsunobu | Methyl indazole-3-carboxylate | n-Pentanol | 1:2.5 | 58% | [3][4] |
| TfOH Catalysis | 1H-Indazole | Methyl 2,2,2-trichloroacetimidate | 0:100 | Good to Excellent | [14] |
| TfOH Catalysis | 1H-Azaindazole | Alkyl 2,2,2-trichloroacetimidate | Highly N2-selective | Good to Modest | [10] |
Experimental Protocols
Protocol 1: General Procedure for Highly N1-Selective Alkylation [1][15]
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise to a solution of the 1H-indazole (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C.
-
Deprotonation: Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv.) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, it can be heated to 50 °C.
-
Workup: Upon completion, carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Highly N2-Selective Alkylation using TfOH [14][15]
-
Preparation: To a solution of the 1H-indazole (1.0 equiv.) and the alkyl 2,2,2-trichloroacetimidate (1.2 equiv.) in an anhydrous solvent (e.g., dichloromethane, DCM), cool the mixture to 0 °C.
-
Catalyst Addition: Add triflic acid (TfOH, 0.1-0.2 equiv.) dropwise.
-
Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the pure N2-alkylated product.
Visualized Workflows and Logic
Caption: Factors influencing N1 vs. N2 alkylation outcome.
Caption: Troubleshooting decision tree for regioselective alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. research.ucc.ie [research.ucc.ie]
- 3. d-nb.info [d-nb.info]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
"How to resolve poor metabolic stability of indazole inhibitors"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to resolve the poor metabolic stability of indazole inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways that cause the instability of indazole-based compounds?
A1: Indazole inhibitors primarily undergo Phase I and Phase II biotransformations. Phase I reactions, mainly driven by Cytochrome P450 (CYP) enzymes, are the principal cause of metabolic instability.[1] Following Phase I, metabolites may undergo Phase II conjugation (e.g., glucuronidation) by enzymes like UDP-glucuronosyltransferases (UGTs) to increase water solubility for excretion.[1]
Q2: Which specific parts of the indazole scaffold are most vulnerable to metabolism?
A2: These vulnerable sites are often called "metabolic soft spots." For a typical 1H-indazole-3-carboxamide scaffold, the most common soft spots include:
-
The N1-Substituent: Alkyl groups at the N1 position are highly susceptible to CYP-mediated hydroxylation and subsequent N-dealkylation.[1]
-
The Indazole Ring: The aromatic indazole ring can be hydroxylated at various positions by CYP enzymes.[1]
-
Substituents on the Carboxamide Nitrogen: Attached alkyl, cycloalkyl, or aromatic groups are common sites for hydroxylation.[1]
-
The Carboxamide Linker: The amide bond itself can be susceptible to enzymatic hydrolysis.[1]
Q3: My compound is stable in Human Liver Microsomes (HLM) but shows high clearance in vivo. What could be the cause?
A3: This discrepancy can arise from several factors not accounted for in HLM assays:
-
Contribution of Non-CYP Enzymes: Your compound might be metabolized by enzymes not present or fully active in microsomes (e.g., cytosolic enzymes). Running the assay with primary hepatocytes, which contain a wider range of metabolic enzymes, is recommended.[1]
-
Active Transport: The compound may be actively transported into hepatocytes, leading to higher intracellular concentrations and a faster rate of metabolism than predicted from microsomal data alone.[1]
-
High Plasma Protein Binding: While not a metabolic issue, high plasma protein binding can sometimes lead to discrepancies between in vitro and in vivo clearance predictions.[1]
Troubleshooting Guides
Problem: My indazole inhibitor shows a short half-life in a Human Liver Microsome (HLM) stability assay.
This is a common issue indicating that the compound is likely a substrate for CYP enzymes. The goal is to identify the site of metabolism and modify the structure to block it.
Step 1: Metabolite Identification
-
Action: Perform an HLM assay and analyze the output using high-resolution mass spectrometry (LC-MS/MS) to identify the major metabolites.
-
Goal: Pinpoint the exact site(s) of metabolic modification by determining the mass shift from the parent compound.[1] For example, an increase of +16 Da typically indicates hydroxylation.
Step 2: Structural Modification
-
Action: Once the metabolic "soft spot" is known, employ a rational design strategy to block this position.
-
Goal: Synthesize new analogues with modifications aimed at preventing metabolism while retaining inhibitory activity. Common strategies are outlined below.
Q4: What are the most effective strategies to block metabolism at a known "soft spot"?
A4: Several well-established medicinal chemistry strategies can be employed:
-
Deuteration: Replace hydrogen atoms at the metabolic soft spot with deuterium. The stronger carbon-deuterium bond can slow the rate of CYP-mediated oxidation due to the kinetic isotope effect.[1][2][3] This is a subtle modification that is less likely to impact biological activity.
-
Introduction of Electron-Withdrawing Groups (EWGs): Adding EWGs, such as fluorine, to an aromatic ring can deactivate it towards oxidative metabolism.[1][4] Placing a fluorine atom at a site of hydroxylation is a common and effective blocking strategy.
-
Steric Hindrance: Introducing bulky groups (e.g., a t-butyl group) near a metabolic hot spot can sterically shield it from the active site of a metabolizing enzyme.[1]
-
Bioisosteric Replacement: Replace a metabolically unstable group with a more stable bioisostere that preserves the necessary biological activity.[1] For example, a metabolically labile gem-dimethyl group could be replaced with a more stable oxetane.[5]
Data Presentation & Case Studies
Table 1: Common Metabolic Reactions on Indazole Scaffolds
| Metabolic Reaction | Common Site | Consequence | Citation(s) |
| Hydroxylation | Alkyl chains (e.g., at N1), aromatic rings | Increased polarity, potential for further metabolism | [1][6] |
| N-Dealkylation | N1-position of the indazole ring | Loss of substituent, formation of a primary or secondary amine | [1] |
| Amide Hydrolysis | Carboxamide linker | Cleavage of the molecule, potential loss of activity | [1] |
| Dehydrogenation | Cycloalkyl or alkyl groups | Formation of a double bond | [1] |
| Glucuronidation | Hydroxylated metabolites | Phase II conjugation, increased water solubility for excretion | [1] |
Table 2: Example of Structure-Metabolism Relationship in Indazole Analogues
The following data illustrates how modifying a metabolic soft spot on the B-ring of an indazole-based inhibitor can significantly improve metabolic stability, as measured by the half-life (T1/2) in mouse liver microsomes (MLM). A longer half-life indicates greater stability.
| Compound ID | B-Ring Modification | T1/2 in MLM (min) |
| 8 (Parent) | 2,3-unsubstituted indole | 12.35 |
| 19a | 3-position substituted with EWG (CN) | 21.77 |
| 19b | 3-position substituted with EDG (CH₃) | 9.29 |
| 35g | 3-methyl-5-fluoro indazole | 23.66 |
| 35i | 3-CF₃ indazole | 120.00 |
| Data adapted from a study on androgen receptor antagonists.[7] |
Experimental Protocols
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
1. Objective: To determine the metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes in the presence of the cofactor NADPH.[1] A longer half-life (t½) and lower intrinsic clearance (CLint) indicate greater metabolic stability.[1]
2. Materials:
-
Test Compound (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (20 mg/mL stock)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., NADPH-A and NADPH-B solutions)
-
Positive control compound (e.g., Verapamil, Testosterone)
-
Acetonitrile with internal standard (for quenching)
-
96-well incubation plates and collection plates
3. Procedure:
-
Prepare Master Mix: In the phosphate buffer, prepare a master mix containing the HLM (final concentration typically 0.5-1.0 mg/mL).
-
Pre-incubation: Add the master mix to the 96-well plate. Add the test compound (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. This is your T=0 time point.
-
Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new collection plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.[1]
4. Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL protein concentration).
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Overcoming Compound Precipitation in Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, manage, and overcome challenges related to compound precipitation in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is compound precipitation in a bioassay and why is it a problem?
A: Compound precipitation is the formation of solid particles of a test compound in the assay medium. This occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the bioassay.[1] It is a significant problem because it can lead to inaccurate and unreliable data, including underestimated compound activity, reduced hit rates in high-throughput screening (HTS), variable results, and incorrect structure-activity relationships (SAR).[2][3]
Q2: My compound is fully dissolved in the DMSO stock solution. Why does it precipitate when I add it to my assay buffer?
A: A clear stock solution in 100% Dimethyl Sulfoxide (DMSO) does not guarantee solubility in an aqueous assay buffer.[1] The drastic change in solvent polarity when a small volume of DMSO stock is introduced into a large volume of aqueous buffer can cause a sharp drop in the compound's solubility, leading to precipitation.[1] This is often referred to as "solvent shock" or an issue of kinetic solubility, where the compound does not have sufficient time to establish a stable, dissolved state in the new environment.[1][4]
Q3: What are the visual indicators of compound precipitation?
A: Compound precipitation can manifest in several ways, including a cloudy or hazy appearance of the assay medium, the formation of visible fine particles, or the growth of larger crystals, which may adhere to the surfaces of the assay plate.[4] It is crucial to distinguish precipitation from microbial contamination, which may also cause turbidity but is typically accompanied by a pH change and the presence of motile microorganisms under a microscope.[4]
Q4: What is the maximum recommended final concentration of DMSO in a bioassay?
A: A final DMSO concentration of 0.5% to 1% is a widely accepted industry standard.[1] While some robust assays can tolerate higher concentrations, it is crucial to keep the final DMSO concentration as low as possible, typically below 0.5%.[5] High concentrations of DMSO can be toxic to cells, interfere with assay components, and may even increase the risk of precipitation for certain compounds.[1][5] It is essential to maintain a consistent final DMSO concentration across all wells, including controls.[1]
Q5: How can the composition of the assay buffer affect compound solubility?
A: The composition of the assay buffer, including its pH and the presence of proteins or other components, can significantly influence compound solubility.[1] For ionizable compounds, the pH of the buffer will determine the ionization state of the molecule, which can dramatically affect its solubility. Additionally, compounds may interact with salts, proteins (like serum albumin), and other media components, leading to the formation of insoluble complexes.[4][6]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Compound Addition
| Potential Cause | Recommended Solution |
| High Final Concentration: The compound's concentration in the assay medium exceeds its aqueous solubility limit. | Decrease the final working concentration of the compound. Perform a solubility test to determine the maximum soluble concentration in your specific assay buffer.[1][6] |
| Rapid Dilution ("Solvent Shock"): Adding a concentrated DMSO stock directly to a large volume of aqueous buffer causes a rapid change in solvent polarity. | Perform a serial dilution of the stock solution in 100% DMSO first, then add the diluted DMSO stock to the assay buffer.[2][5] Alternatively, add the DMSO stock dropwise to the assay buffer while gently vortexing.[4][6] |
| Low Temperature of Assay Medium: Adding the compound to a cold medium can decrease its solubility. | Always use pre-warmed (e.g., 37°C) assay media for dilutions, especially for cell-based assays.[6] |
| Inappropriate Buffer pH: The pH of the assay buffer is not optimal for the solubility of an ionizable compound. | Evaluate the pH-solubility profile of your compound and adjust the buffer pH accordingly, ensuring it remains compatible with the assay's biological system.[1] |
Issue 2: Precipitation Observed Over Time During Incubation
| Potential Cause | Recommended Solution |
| Temperature Shift: Moving the assay plate from room temperature to an incubator at 37°C can affect solubility. | Pre-warm all assay components, including the media and compound solutions, to the incubation temperature before mixing.[4] |
| pH Shift in Media: Cellular metabolism in cell-based assays can alter the pH of the culture medium over time. | Ensure the medium is adequately buffered for the incubator's CO2 concentration (e.g., using HEPES). For long-term assays, consider changing the medium more frequently.[4][6] |
| Evaporation: Evaporation from assay wells during long incubation periods can increase the compound concentration, leading to precipitation. | Use low-evaporation lids for culture plates or seal plates with gas-permeable membranes. Ensure proper humidification of the incubator.[6] |
| Compound Instability: The compound may degrade over time, and the degradation products may be less soluble. | Assess the stability of the compound in the assay buffer over the time course of the experiment. |
Data Presentation: Compound Solubility Assessment
The following table summarizes hypothetical data from a kinetic solubility assessment of a test compound using nephelometry, a technique that measures light scattering from suspended particles (precipitate).
| Compound Concentration (µM) | Light Scattering Units (LSU) | Observation |
| 100 | 1550 | Significant Precipitation |
| 50 | 875 | Moderate Precipitation |
| 25 | 250 | Low Precipitation |
| 12.5 | 55 | Onset of Precipitation |
| 6.25 | 15 | No Significant Precipitation |
| 3.125 | 12 | No Significant Precipitation |
| Vehicle Control (0.5% DMSO) | 10 | Baseline |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment by Nephelometry
This protocol outlines a method to determine the kinetic solubility of a compound in a specific assay buffer.
-
Prepare Compound Stock: Create a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the compound stock in 100% DMSO. For a 2-fold dilution series, add 20 µL of DMSO to columns 2-12. Add 40 µL of the 10 mM stock to column 1. Transfer 20 µL from column 1 to 2, mix, and continue the serial transfer.[1]
-
Prepare Assay Plate: Add 98 µL of the desired assay buffer to the wells of a new 96-well plate.[1]
-
Initiate Precipitation: Transfer 2 µL from the DMSO dilution plate to the assay plate containing the buffer, resulting in a 1:50 dilution. Mix immediately by gentle shaking.[1]
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.[1]
-
Measurement: Read the plate using a nephelometer to measure the intensity of scattered light.[1]
-
Data Analysis: Plot the light scattering units (LSU) against the compound concentration. The concentration at which the LSU signal sharply increases above the baseline is considered the kinetic solubility limit.[1]
Protocol 2: In-Well Sonication for Re-dissolving Precipitate
This protocol can be used as a rescue method if precipitation is observed in an assay plate.
-
Observe Precipitation: Visually inspect the assay plate for any signs of precipitation.
-
Apply Sonication: Use a plate sonicator to apply ultrasonic energy to each well of the assay plate for a short duration (e.g., a few seconds).[2]
-
Re-inspect: Visually check the wells again to confirm that the precipitate has been re-dissolved.
-
Proceed with Assay: Continue with the subsequent steps of the bioassay protocol promptly. Note that the re-dissolved state may be temporary (supersaturated), so it is important to proceed without delay.
Visualizations
References
Technical Support Center: Optimization of Cellular Uptake for Indazole-Based Drug Candidates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the optimization of cellular uptake for indazole-based drug candidates.
Troubleshooting Guides
This section addresses common issues encountered during cellular uptake experiments.
| Problem | Potential Cause | Suggested Solution |
| Low or No Cellular Uptake of the Indazole Compound | Poor membrane permeability: The compound may be too hydrophilic or too large to passively diffuse across the cell membrane. | - Modify the chemical structure to increase lipophilicity (within a reasonable range to maintain solubility).- Investigate if the compound is a substrate for any uptake transporters that could be leveraged. |
| Compound instability or degradation: The indazole derivative may be unstable in the cell culture medium.[1] | - Assess the stability of the compound in the assay medium over the experiment's duration.- Consider daily media changes with a fresh drug for longer incubation periods.[1] | |
| High protein binding in serum: The compound may bind to proteins in the fetal bovine serum (FBS), reducing its free concentration and availability for cellular uptake.[2][3] | - Perform experiments in serum-free media or with reduced serum concentrations.[2][3]- Be aware that the absence of serum might affect cell health and relative potencies.[2][3] | |
| Active efflux: The compound may be a substrate for efflux transporters (e.g., P-glycoprotein), which actively pump it out of the cell. | - Co-incubate with known efflux pump inhibitors to see if uptake increases.- Use cell lines with varying expression levels of efflux transporters. | |
| Inappropriate detection method: The chosen assay (e.g., fluorescence, LC-MS) may not be sensitive enough to detect low intracellular concentrations.[4] | - Optimize the assay for higher sensitivity.- Consider using a more sensitive method, such as radiolabeling.[4][5] | |
| High Variability Between Replicates or Experiments | Inconsistent cell health and density: Variations in cell confluency, passage number, or overall health can significantly impact uptake.[1][6] | - Standardize cell seeding density and ensure cells are in the logarithmic growth phase.[6]- Regularly monitor cell morphology for any changes.[6] |
| Edge effects in multi-well plates: Evaporation in the outer wells of a plate can alter the concentration of the compound and media components.[7] | - Avoid using the outermost wells of the plate for experiments.- Place plates in a hydration chamber for long-term cultures.[6] | |
| Compound precipitation: The indazole compound may have low solubility in the aqueous culture medium, leading to inconsistent concentrations.[8] | - Determine the solubility of the compound in the assay medium.- Use a suitable solvent (e.g., DMSO) at a low, non-toxic concentration.[3] | |
| Inconsistent washing steps: Inadequate removal of the extracellular compound can lead to artificially high uptake measurements.[9] | - Perform thorough and consistent washing steps with ice-cold PBS after incubation.[9] | |
| Observed Cytotoxicity at Test Concentrations | Inherent toxicity of the indazole compound: Many indazole derivatives have anti-proliferative and cytotoxic effects.[8][10][11][12] | - Determine the IC50 value of the compound on the chosen cell line using a cytotoxicity assay (e.g., MTT, LDH).[12]- Use concentrations well below the IC50 for uptake studies to ensure cell viability. |
| Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at higher concentrations.[3] | - Keep the final solvent concentration in the culture medium low (typically ≤ 0.5%).[3]- Include a solvent control in all experiments. | |
| Low Signal-to-Noise Ratio in Fluorescence-Based Assays | High background fluorescence: Autofluorescence from cells, media components (like phenol red and serum), or the assay plate can obscure the signal.[13] | - Use phenol red-free media and consider reducing serum concentration during the assay.[13]- Select assay plates with low autofluorescence (e.g., black-walled plates).[13]- Include a no-compound control to measure background fluorescence. |
| Photobleaching: The fluorescent signal may decrease upon exposure to excitation light.[14] | - Minimize the exposure time and intensity of the excitation light.[13][15]- Use antifade reagents if applicable.[13] | |
| Sub-optimal instrument settings: Incorrect gain, exposure time, or wavelength settings can lead to poor signal detection.[16][17] | - Optimize instrument settings to maximize the signal from the sample while minimizing background noise.[13] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right cell line for my cellular uptake study?
A1: The choice of cell line should be guided by the therapeutic target of your indazole-based drug candidate.[7] It is crucial to select a cell line that is biologically relevant to the intended application.[7] For example, if you are developing an anticancer agent, you should use relevant cancer cell lines.[8][10][12] It is also important to consider the expression levels of relevant uptake and efflux transporters in the chosen cell line.
Q2: What is the optimal incubation time and concentration for my indazole compound?
A2: The optimal incubation time and concentration should be determined empirically for each compound and cell line.[1] It is recommended to perform a time-course experiment with multiple concentrations to identify conditions that result in measurable uptake without causing significant cytotoxicity.[1] For initial experiments, you can test a range of time points (e.g., 15, 30, 60, 120 minutes) and concentrations.[9]
Q3: How can I determine the mechanism of cellular uptake for my compound?
A3: To investigate the mechanism of uptake, you can use various inhibitors of specific endocytic pathways.[18][19][20] By observing whether uptake is reduced in the presence of these inhibitors, you can infer the involvement of those pathways.[18] Additionally, performing uptake assays at 4°C can help distinguish between energy-dependent active transport and passive diffusion, as active processes are significantly inhibited at low temperatures.
Q4: What are some common inhibitors used to study endocytosis, and what are their typical working concentrations?
A4: Several chemical inhibitors can be used to probe different endocytic pathways. However, it's important to be aware of their potential off-target effects.[19][20][21]
| Inhibitor | Target Pathway | Typical Working Concentration | Potential Off-Target Effects |
| Chlorpromazine | Clathrin-mediated endocytosis | 10-30 µM | Can affect membrane fluidity and other cellular processes.[19] |
| Pitstop 2 | Clathrin-mediated endocytosis | 10-30 µM | Can also inhibit clathrin-independent endocytosis.[21] |
| Filipin | Caveolae/Lipid raft-mediated endocytosis | 1-5 µg/mL | Binds to cholesterol and can disrupt the plasma membrane.[18] |
| Methyl-β-cyclodextrin (MβCD) | Caveolae/Lipid raft-mediated endocytosis | 1-10 mM | Depletes cholesterol from the membrane, which can have broad effects on cell structure and other endocytic pathways.[18] |
| Cytochalasin D | Macropinocytosis/Phagocytosis (Actin-dependent) | 1-10 µM | Disrupts the actin cytoskeleton, which can affect various cellular processes.[18][21] |
| Amiloride / EIPA | Macropinocytosis | 50-100 µM | Inhibits the Na+/H+ exchanger, which is involved in macropinocytosis. |
Q5: What is the impact of serum on cellular uptake assays?
A5: Serum contains a high concentration of proteins, such as albumin, that can bind to hydrophobic drug candidates.[2][3] This binding reduces the free concentration of the compound available for cellular uptake, which can lead to an underestimation of its potency.[2][3] The presence of serum can increase the EC50 value of a compound significantly compared to serum-free conditions.[3] Therefore, the composition of the culture medium is a critical factor to consider.[2]
Experimental Protocols
Fluorescence Microscopy Assay for Cellular Uptake
This protocol is for the qualitative and semi-quantitative assessment of the cellular uptake of a fluorescently labeled indazole compound or a compound that is intrinsically fluorescent.
Materials:
-
Fluorescently labeled or intrinsically fluorescent indazole compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Ice-cold PBS
-
Black-walled, clear-bottom 24- or 96-well plates
-
Confocal or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells into a black-walled, clear-bottom plate at a density that will result in 70-80% confluency on the day of the experiment.[22] Culture the cells for 24-48 hours.[22]
-
Compound Preparation: Prepare a stock solution of the fluorescent indazole compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a pre-warmed, serum-free, or complete culture medium to the desired final concentrations.
-
Incubation: Remove the culture medium from the cells and wash once with PBS.[9] Add the medium containing the fluorescent compound to the cells.[9]
-
Time Points: Incubate the cells at 37°C for the desired time points (e.g., 30, 60, 120 minutes).[9]
-
Termination of Uptake: To stop the uptake, place the plate on ice.[9]
-
Washing: Gently aspirate the incubation medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.[9]
-
Imaging: Add a suitable imaging buffer (e.g., phenol red-free medium or PBS) to the wells.[9] Immediately image the cells using a fluorescence or confocal microscope with the appropriate filter sets for the fluorophore.[9]
Flow Cytometry Assay for Cellular Uptake
This protocol allows for the quantitative analysis of cellular uptake in a large population of cells.
Materials:
-
Fluorescently labeled or intrinsically fluorescent indazole compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Ice-cold PBS
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and culture until they reach about 80-90% confluency.[9]
-
Incubation: Treat the cells with various concentrations of the fluorescent compound for a fixed time or with a fixed concentration for various time points at 37°C.[9]
-
Termination and Washing: Place the plate on ice, aspirate the medium, and wash the cells three times with ice-cold PBS.[9]
-
Cell Harvesting: Add trypsin-EDTA to detach the cells.[9] Once detached, add complete medium to neutralize the trypsin.
-
Sample Preparation: Transfer the cell suspension to flow cytometry tubes. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes at 4°C.
-
Final Wash: Discard the supernatant and resuspend the cell pellet in ice-cold PBS.
-
Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the cell population. Use untreated cells as a negative control to set the background fluorescence.
Radiolabeling Assay for Cellular Uptake
This is a highly sensitive method for quantifying the intracellular concentration of a drug candidate.
Materials:
-
Radiolabeled indazole compound (e.g., with ³H or ¹⁴C)[23]
-
Cell line of interest
-
Complete cell culture medium
-
Assay buffer (e.g., HBSS-HEPES, pH 7.4)[24]
-
Ice-cold PBS
-
Cell lysis buffer
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and grow to near confluence.[24]
-
Assay Preparation: On the day of the assay, aspirate the medium and replace it with pre-warmed assay buffer.[24]
-
Incubation: Initiate the uptake by adding the radiolabeled compound to the wells.[24] Incubate the plate for a predetermined time with gentle agitation.[24]
-
Termination and Washing: Stop the incubation by rapidly washing the cells three times with ice-cold PBS.[24]
-
Cell Lysis: Add cell lysis buffer to each well to lyse the cells and release the intracellular contents.[24]
-
Quantification: Transfer the cell lysate to a scintillation vial, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Normalization: In parallel wells, determine the total protein concentration to normalize the radioactivity counts.
Visualizations
Caption: General workflow for optimizing cellular uptake experiments.
Caption: Simplified diagram of major endocytic pathways.
References
- 1. news-medical.net [news-medical.net]
- 2. Serum alters the uptake and relative potencies of halogenated aromatic hydrocarbons in cell culture bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Intracellular concentration assays – REVIVE [revive.gardp.org]
- 5. Radiolabelling small and biomolecules for tracking and monitoring - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06236D [pubs.rsc.org]
- 6. marinbio.com [marinbio.com]
- 7. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 8. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. japsonline.com [japsonline.com]
- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. japsonline.com [japsonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Signal-to-Noise Considerations [evidentscientific.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. selectscience.net [selectscience.net]
- 17. researchgate.net [researchgate.net]
- 18. Search for inhibitors of endocytosis: Intended specificity and unintended consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pharmacological inhibition of endocytic pathways: is it specific enough to be useful? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Refining Purification Protocols for 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole
For researchers, scientists, and drug development professionals, the purity of intermediate compounds is paramount to the success of subsequent synthetic steps and the overall quality of the final active pharmaceutical ingredient (API). This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole .
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound are column chromatography and recrystallization. For highly pure analytical samples, preparative High-Performance Liquid Chromatography (HPLC) may also be employed. The choice of method depends on the impurity profile and the required final purity.
Q2: What are the likely impurities I might encounter during the purification of this compound?
A2: Potential impurities can arise from several sources during the synthesis:
-
Unreacted Starting Materials: Residual precursors from the synthetic pathway.
-
Isomeric Byproducts: Incomplete regioselectivity during the formation of the indazole ring or N-methylation can lead to isomeric impurities.
-
Over-alkylation: The formation of undesired multiply-alkylated species.[1]
-
Side-reaction Products: Byproducts from reactions such as over-bromination leading to di-bromo species.[2]
-
Residual Solvents: Solvents used in the reaction or initial work-up steps.
Q3: What level of purity is achievable with standard purification methods?
A3: With careful execution of column chromatography followed by recrystallization, it is feasible to achieve a purity of 98% or higher. For structurally related bromo-nitro-1H-indazoles, purities of 98% have been reported after column chromatography.[3] A Chinese patent suggests that recrystallization of substituted indazole isomers can achieve a purity of over 99%.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions.
Column Chromatography
Issue: Poor separation of the target compound from impurities.
-
Possible Causes:
-
Inappropriate solvent system (eluent).
-
Incorrect stationary phase.
-
Overloading the column with the crude product.
-
-
Solutions:
-
Optimize the eluent: Use Thin-Layer Chromatography (TLC) to screen various solvent systems. A common starting point for polar, nitro-containing compounds is a gradient of ethyl acetate in hexane or dichloromethane in methanol.[1] For effective separation, the retention factor (Rf) of the target compound should be around 0.2-0.3.
-
Select the appropriate stationary phase: Silica gel is the most common choice for normal-phase chromatography.[4] If separation is still poor, consider using alumina.
-
Reduce the sample load: The amount of crude material should typically be 1-5% of the weight of the stationary phase for effective separation.
-
Issue: The compound is not eluting from the column.
-
Possible Causes:
-
The eluent is not polar enough.
-
The compound may be interacting too strongly with the stationary phase.
-
-
Solutions:
-
Increase eluent polarity: Gradually increase the proportion of the more polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
-
Consider a different stationary phase: If the compound is highly polar, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., acetonitrile/water) might be more suitable.
-
Recrystallization
Issue: The compound "oils out" instead of forming crystals.
-
Possible Causes:
-
The solution is cooling too quickly.
-
The presence of significant impurities is depressing the melting point.
-
The boiling point of the solvent is too high.
-
-
Solutions:
-
Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.
-
Pre-purify the material: If the crude product is highly impure, it may be necessary to first perform column chromatography.[5]
-
Use a lower-boiling point solvent or a solvent mixture. [1]
-
Issue: No crystals form upon cooling.
-
Possible Causes:
-
Too much solvent was used, and the solution is not supersaturated.
-
The compound is very pure and slow to crystallize.
-
-
Solutions:
Data Presentation
Table 1: Representative Column Chromatography Conditions for Substituted Indazoles
| Parameter | Condition |
| Stationary Phase | Silica Gel |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol (gradient) |
| Elution Order | Less polar impurities will elute first, followed by the desired product, and then more polar impurities. |
| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |
Note: The optimal solvent ratio will need to be determined empirically for this compound.
Table 2: Potential Solvents for Recrystallization Screening
| Solvent Class | Examples | Solubility Characteristics |
| Alcohols | Methanol, Ethanol, Isopropanol | Good for moderately polar compounds. |
| Esters | Ethyl Acetate | Often a good solvent for a wide range of polarities. |
| Aromatic Hydrocarbons | Toluene | Can be effective, sometimes used in a solvent/anti-solvent pair. |
| Alkanes | Heptane, Hexane | Often used as an anti-solvent with a more polar solvent. |
| Ketones | Acetone | A polar aprotic solvent that can be a good choice. |
| Ethers | Diethyl Ether | Volatile, good for compounds of moderate polarity. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane/ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level and evenly packed bed. Drain the excess solvent until it is just above the silica surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting with the initial low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Screening: In separate test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating to identify a suitable solvent (one in which the compound is sparingly soluble at room temperature but highly soluble when hot).
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: Decision workflow for selecting the appropriate purification protocol.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Column chromatography - Wikipedia [en.wikipedia.org]
- 3. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 4. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Multi-Step Indazole Synthesis
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving yield and purity in multi-step indazole syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in multi-step indazole synthesis?
A1: The most frequent challenges in indazole synthesis include poor regioselectivity during N-alkylation or N-acylation, leading to hard-to-separate N1 and N2 isomers, low yields in the initial ring-forming cyclization reactions, and the formation of various side products such as hydrazones, dimers, and indazolones.[1] The specific issues are highly dependent on the chosen synthetic route and the substitution pattern of the indazole core.
Q2: How can I reliably distinguish between the N1 and N2-substituted indazole isomers?
A2: Spectroscopic methods are the primary means of distinguishing between N1 and N2 isomers. In ¹H NMR spectroscopy, the proton at the C3 position of the indazole ring is a key diagnostic signal. For 2H-indazoles, this proton is typically shifted further downfield compared to the corresponding 1H-isomer.[1] Furthermore, 13C and 15N NMR can provide definitive structural elucidation. Chromatographic techniques like HPLC are also effective for separating and identifying the two isomers, which often exhibit distinct UV-Vis spectra.[1]
Q3: What general strategies can be employed to favor the formation of the thermodynamically more stable 1H-indazole isomer?
A3: The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[2] To favor its formation, especially during N-alkylation, reaction conditions should be chosen to allow for thermodynamic control. This often involves the careful selection of a strong, non-nucleophilic base in an aprotic solvent, such as sodium hydride (NaH) in tetrahydrofuran (THF).[1] Running the reaction at a slightly elevated temperature or for a longer duration can sometimes promote the equilibration to the more stable N1-substituted product.
Q4: Are there specific synthetic routes that are inherently better for producing 2H-indazoles?
A4: Yes, while direct alkylation can be tuned to favor the N2-isomer, certain synthetic routes are designed to selectively produce 2H-indazoles. The Davis-Beirut reaction and the Cadogan reductive cyclization are two prominent methods for this purpose.[3] For instance, the Cadogan reaction, which involves the reductive cyclization of ortho-imino-nitrobenzene precursors, is a reliable method for forming the 2H-indazole core.[3][4]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in N-Alkylation (Mixture of N1 and N2 Isomers)
Question: My N-alkylation reaction is producing an inseparable mixture of N1 and N2 isomers. How can I improve the selectivity for the desired isomer?
Answer: Achieving high regioselectivity in N-alkylation is a common hurdle. The outcome is influenced by the electronic and steric nature of the indazole substrate, the electrophile, the base, and the solvent system.
For N1-Selectivity (Thermodynamic Product):
-
Base and Solvent Choice: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a widely reported and effective method for favoring N1-alkylation.[1]
-
Steric Hindrance: Introducing a bulky substituent at the C3 position of the indazole ring can sterically hinder the N2 position, thus favoring alkylation at N1.
-
Thermodynamic Equilibration: In some cases, using specific electrophiles in a solvent like DMF can lead to an equilibration process that favors the more stable N1-substituted indazole.
For N2-Selectivity (Kinetic Product):
-
Electron-Withdrawing Groups: The most effective strategy is to have a strong electron-withdrawing group (e.g., -NO₂, -CO₂Me) at the C7 position of the indazole ring. This has been shown to provide excellent N2-selectivity.[3]
-
Acidic or Neutral Conditions: While basic conditions often favor N1 or give mixtures, alkylation under acidic or neutral conditions can promote N2-substitution. For example, using alkyl 2,2,2-trichloroacetimidates with a catalytic amount of trifluoromethanesulfonic acid is an effective method for N2-alkylation.[3][5]
| Entry | Indazole Substituent | Base | Solvent | N1:N2 Ratio | Total Yield (%) |
| 1 | 3-tert-Butyl | NaH | THF | >99:1 | - |
| 2 | 3-CO₂Me | NaH | THF | >99:1 | - |
| 3 | 7-NO₂ | NaH | THF | 4:96 | - |
| 4 | 7-CO₂Me | NaH | THF | 4:96 | - |
| 5 | Unsubstituted | Cs₂CO₃ | DMF | 1.9:1 | - |
| 6 | Unsubstituted | K₂CO₃ | DMF | 1.4:1 | - |
| 7 | Unsubstituted | NaH | DMF | 1.6:1 | - |
Data synthesized from multiple sources for illustrative purposes.
Issue 2: Low Yield in Indazole Ring Formation
Question: I am experiencing low yields in the initial cyclization step to form the indazole ring. What are the common causes and solutions for specific named reactions?
Answer: Low yields in the ring-forming step can often be attributed to suboptimal reaction conditions, substrate instability, or competing side reactions.
-
Fischer Indole Synthesis Analogy: While for indoles, the Fischer synthesis can fail due to electron-donating groups on the carbonyl component which can lead to N-N bond cleavage as a side reaction.[6] Similar electronic effects can be problematic in related indazole syntheses. Ensure high purity of the starting hydrazine and carbonyl compounds.[6]
-
Cadogan-Sundberg Cyclization: Traditional Cadogan cyclizations often require harsh, high-temperature conditions, leading to low yields and byproducts. Modern one-pot modifications have significantly improved efficiency.
-
Optimization: An effective one-pot protocol involves the condensation of an o-nitrobenzaldehyde with an amine, followed by in-situ reductive cyclization using a phosphine reagent like tri-n-butylphosphine at a milder temperature (e.g., 80°C in isopropanol).[3][4] This avoids the isolation of the potentially unstable intermediate.[4]
-
-
Davis-Beirut Reaction: This is a valuable method for 2H-indazole synthesis, but its efficiency can be sensitive to the choice of substrates.[7] The reaction is known to be less efficient with secondary alcohols, allyl/propargyl alcohols, and anilines as starting materials.[7] If using these substrates, exploring alternative synthetic routes may be necessary.
Issue 3: Difficulty in Purification and Removal of Side Products
Question: My crude product is difficult to purify, and I suspect the presence of persistent side products. What are common impurities and how can I remove them?
Answer: Besides regioisomers, common side products include unreacted starting materials, hydrazones, and dimeric impurities.[1]
-
Separation of N1/N2 Isomers: When column chromatography fails to separate these isomers due to similar polarities, recrystallization from a mixed solvent system is a powerful alternative.[7] Commonly effective solvent mixtures include acetone/water and ethanol/water.[8] The optimal solvent ratio and crystallization temperature must be determined empirically for each specific mixture.
-
Removal of Other Impurities: Flash column chromatography is a standard method for removing a wide range of impurities.[4] For highly polar indazole derivatives, a gradient elution starting with a non-polar solvent system and gradually increasing the polarity is often effective. If tailing is observed on the column, adding a small amount of a basic modifier like triethylamine (e.g., 0.5%) to the mobile phase can improve peak shape and separation.
Experimental Protocols
Protocol 1: N1-Selective Alkylation of a Substituted 1H-Indazole
Objective: To achieve high regioselectivity for the N1-alkylated product.
Methodology:
-
To a solution of the substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Allow the resulting suspension to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.
-
Allow the reaction to stir at room temperature, or gently heat to 50 °C if necessary. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Protocol 2: One-Pot Synthesis of 2H-Indazoles via Condensation-Cadogan Reductive Cyclization
Objective: To synthesize 2H-indazoles in a mild and efficient one-pot procedure.[4]
Methodology:
-
In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).
-
Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.
-
Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.
-
Continue to stir the mixture at 80 °C and monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.[3]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
"Comparative analysis of 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole with other kinase inhibitors"
A deep dive into the potency and selectivity of indazole-based kinase inhibitors, benchmarked against other prominent inhibitor classes.
The 1H-indazole core represents a "privileged scaffold" in medicinal chemistry, renowned for its ability to effectively interact with the ATP-binding pocket of a wide array of protein kinases. This structural motif's success has led to the development of several clinically approved drugs. While specific biological data for 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole is not extensively available in public literature, this guide provides a comparative analysis of the broader class of indazole-based kinase inhibitors. By examining well-characterized examples and comparing their performance against non-indazole inhibitors targeting similar pathways, we can elucidate the therapeutic potential of this chemical class for researchers, scientists, and drug development professionals.
Comparative Kinase Inhibition Profiles
The following tables summarize the in vitro potency (IC50 values) of representative indazole-based kinase inhibitors against key oncological targets, primarily Vascular Endothelial Growth Factor Receptors (VEGFRs) and Polo-like Kinase 4 (PLK4). These are compared with non-indazole inhibitors to provide a clear benchmark for performance. Lower IC50 values indicate higher potency.
Table 1: Comparative Inhibitory Activity (IC50 in nM) Against Receptor Tyrosine Kinases
| Inhibitor Class | Compound | VEGFR1 | VEGFR2 | VEGFR3 | PDGFRβ | c-Kit |
| Indazole-Based | Axitinib | 0.1[1] | 0.2[1] | 0.1-0.3[1] | 1.6[1] | 1.7[1] |
| Pazopanib | 10[1] | 30[1] | 47[1] | 84[1] | 74[1] | |
| Non-Indazole | Sorafenib | 26[2] | 90[2] | 20[2] | 57[2] | 68[2] |
| Regorafenib | 13[3][4] | 4.2[3][4] | 46[3][4] | 22[3][4] | 7[3][4] | |
| Vandetanib | >1100[5] | 40[5] | 110[5] | >1100[5] | >10000[5] |
Table 2: Comparative Inhibitory Activity (IC50 in nM) Against Polo-like Kinase 4 (PLK4)
| Inhibitor Class | Compound | PLK4 IC50 (nM) |
| Indazole-Based Derivative | CFI-400945 | 2.8 |
| Non-Indazole | Centrinone | ~1.0 - 5.0 |
| Alisertib (MLN8237) | 62.7 |
Key Signaling Pathways and Experimental Workflows
To understand the context of kinase inhibition, it is crucial to visualize the targeted signaling pathways and the experimental procedures used for evaluation.
Caption: VEGFR2 Signaling Pathway and Downstream Effects.
Caption: General Experimental Workflow for Kinase Inhibitor Evaluation.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reproducible and comparable data in drug discovery.
LanthaScreen™ Kinase Assay (Biochemical IC50 Determination)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures kinase activity by detecting the phosphorylation of a substrate.
Materials:
-
Target kinase
-
Fluorescein-labeled substrate
-
ATP
-
Tb-labeled anti-phospho-substrate antibody
-
TR-FRET dilution buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)
-
Test compounds (including this compound derivatives and controls)
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in the assay buffer to achieve the final desired concentrations.
-
Kinase Reaction: In a 384-well plate, add the serially diluted compounds.
-
Add the target kinase and the fluorescein-labeled substrate to the wells.
-
Initiate the reaction by adding ATP. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction by adding a solution containing EDTA and the Tb-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer.
-
Incubate for at least 30 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Measure the TR-FRET signal using a plate reader.
-
Data Analysis: Calculate the emission ratio and plot the percent inhibition against the logarithm of the compound concentration. Determine the IC50 value using a sigmoidal dose-response curve.
MTT Cell Proliferation Assay (Cellular IC50 Determination)
This colorimetric assay assesses the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Western Blotting for Phospho-Kinase Levels (Target Engagement)
This technique is used to detect the phosphorylation status of a target kinase within cells, providing evidence of inhibitor engagement.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (total kinase and phospho-specific kinase)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells treated with the kinase inhibitor and control compounds. Determine protein concentration.
-
Protein Separation: Separate the protein lysates by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target kinase. A separate blot should be incubated with an antibody for the total protein as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated kinase compared to the total kinase in treated versus untreated cells.
References
"Kinase selectivity profiling of 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole"
Comparative Kinase Selectivity Profiling of Indazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profiles of indazole-based kinase inhibitors. Due to the absence of publicly available kinase profiling data for 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole, this document focuses on well-characterized, structurally related indazole-containing compounds to offer a representative comparison. The data herein is intended to provide insights into the potential selectivity of this class of compounds and to serve as a practical guide for related experimental work.
The 1H-indazole scaffold is a "privileged" structure in medicinal chemistry, known for its ability to interact with the ATP-binding pocket of a wide range of protein kinases.[1] This structural motif mimics the purine core of ATP, enabling compounds derived from it to function as competitive inhibitors of kinase activity.[1]
Comparative Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is a critical factor in its therapeutic potential, influencing both efficacy and off-target effects. The following tables summarize the inhibitory activities of representative indazole-based kinase inhibitors, Axitinib and Pazopanib, as well as a potent Polo-like kinase 4 (PLK4) inhibitor, C05, against a panel of kinases.[2][3][4][5][6][7] The data is presented as half-maximal inhibitory concentrations (IC50) or percentage inhibition at a given concentration.
Table 1: Kinase Inhibition Profile of Indazole-Based Inhibitors
| Kinase Target | Axitinib (IC50 in nM) | Pazopanib (IC50 in nM) | C05 (% Inhibition at 0.5 µM) |
| VEGFR1 | 0.1 | 10 | - |
| VEGFR2 | 0.2 | 30 | - |
| VEGFR3 | 0.1-0.3 | 47 | - |
| PDGFRβ | 1.6 | 84 | - |
| c-Kit | 1.7 | 74 | - |
| PLK4 | 4.2 | - | 87.45% |
| PLK1 | - | - | 15.32% |
| PLK2 | - | - | 21.89% |
| PLK3 | - | - | 12.56% |
| Aurora A | - | - | 31.45% |
| Aurora B | - | - | 28.91% |
| CDK2/cyclin A | - | - | 25.78% |
| CDK4/cyclin D3 | - | - | 10.23% |
| CHK1 | - | - | 18.67% |
Data for Axitinib and Pazopanib are presented as IC50 values, where a lower value indicates higher potency. Data for C05 is presented as the percentage of kinase activity inhibited at a fixed concentration.[2][3][4][5][6][7]
Experimental Protocols
The determination of a compound's kinase selectivity profile is achieved through various in vitro kinase assays. Below are detailed protocols for two common methodologies: the ADP-Glo™ Kinase Assay, a luminescence-based assay, and the Radiometric Kinase Assay.
Protocol 1: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction using a luminescent signal.[8][9][10][11]
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
Test compound (e.g., indazole inhibitor)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase reaction buffer
-
ATP
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Kinase Reaction Setup:
-
In a 384-well plate, add the serially diluted compounds.
-
Prepare a master mix containing the kinase and substrate in the kinase reaction buffer.
-
Add the kinase/substrate master mix to the wells containing the compound.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Termination and ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection:
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and to generate a luminescent signal via a coupled luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
Protocol 2: Radiometric Kinase Assay
This method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP onto a substrate.[13][14][15][16]
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Unlabeled ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In the wells of a microplate, add the kinase, the specific substrate, and the diluted test compound in the kinase reaction buffer.
-
Reaction Initiation: Add a mixture of unlabeled ATP and [γ-³²P]ATP or [γ-³³P]ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-60 minutes).
-
Reaction Termination and Substrate Capture:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated radiolabeled ATP will be washed away.
-
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unbound radioactivity.
-
Quantification:
-
Add a scintillation cocktail to the wells of the dried filter plate.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.[12]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a key signaling pathway targeted by indazole-based inhibitors and a typical experimental workflow for kinase selectivity profiling.
Caption: Simplified VEGFR2 signaling pathway and its inhibition by indazole-based compounds.
Caption: Experimental workflow for in vitro kinase selectivity profiling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 10. promega.com [promega.com]
- 11. carnabio.com [carnabio.com]
- 12. benchchem.com [benchchem.com]
- 13. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 15. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Indazole and Indole Scaffolds in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: Privileged Scaffolds in Kinase Inhibition
In the realm of targeted cancer therapy, protein kinase inhibitors are of paramount importance. Within this class of therapeutics, the indazole and indole scaffolds have emerged as "privileged structures." Both are bicyclic aromatic heterocycles that serve as the core for numerous FDA-approved kinase inhibitors, owing to their ability to effectively bind to the ATP-binding pocket of a wide array of kinases.[1]
This guide provides an objective comparison of the indazole and indole scaffolds in the context of kinase inhibitor development, supported by quantitative experimental data, detailed methodologies, and visualizations of relevant biological pathways.
Core Structural Comparison:
Indazole and indole are structural isomers, each comprising a benzene ring fused to a five-membered nitrogen-containing ring. The fundamental distinction lies in the positioning of the nitrogen atoms within the five-membered ring. This subtle structural variance significantly impacts the molecule's hydrogen bonding capacity, three-dimensional conformation, and overall physicochemical properties. Consequently, this leads to distinct kinase selectivity profiles and pharmacological activities.[1] The indazole scaffold, with its additional nitrogen atom, can act as both a hydrogen bond donor and acceptor, potentially offering more versatile interactions with the kinase hinge region compared to indole, which primarily acts as a hydrogen bond donor.
Quantitative Performance Data of Exemplar Inhibitors
To illustrate the therapeutic applications of these scaffolds, this section compares prominent kinase inhibitors built upon either the indazole or indole core. The selected drugs target key pathways in cancer progression, such as angiogenesis and cell proliferation.
Table 1: Biochemical Potency (IC50) of Selected Kinase Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a specific biological or biochemical function. The data below represents the concentration of the drug required to inhibit the activity of the purified kinase enzyme by 50% in cell-free assays.
| Inhibitor | Core Scaffold | Primary Kinase Targets | IC50 (nM) |
| Axitinib | Indazole | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit | 0.1, 0.2, 0.1-0.3, 1.6, 1.7 |
| Pazopanib | Indazole | VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, c-Kit | 10, 30, 47, 71, 84, 74 |
| Sunitinib | Indole | VEGFR1, VEGFR2, PDGFRα, PDGFRβ, c-Kit, FLT3, RET | 2, 80, 4, 2, <10, 1, 37 |
| Sorafenib | Indole | VEGFR2, VEGFR3, PDGFRβ, c-Raf, B-Raf | 90, 20, 57, 6, 22 |
Note: IC50 values can vary depending on assay conditions.
Table 2: Cellular Potency (IC50) of Selected Kinase Inhibitors
This table presents the IC50 values of the inhibitors in cell-based assays, which measure the drug's effect on the viability or proliferation of cancer cell lines. This data offers insight into the drug's potency in a more biologically relevant context.
| Inhibitor | Core Scaffold | Cell Line | Cancer Type | IC50 (µM) |
| Axitinib | Indazole | HUVEC | Endothelial | 0.008 |
| Pazopanib | Indazole | HUVEC | Endothelial | 0.021 |
| Sunitinib | Indole | HUVEC | Endothelial | 0.01 |
| Sorafenib | Indole | HUVEC | Endothelial | 0.02 |
Note: IC50 values can vary based on the specific cell line, assay conditions, and incubation time.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of kinase inhibition data. Below are generalized protocols for key assays used to characterize indazole- and indole-based kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant purified protein kinase of interest (e.g., VEGFR2, B-Raf)
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Test compound (indazole or indole inhibitor)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction:
-
In a well of a microplate, combine the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for approximately 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Kinase Activity Assay (Cellular Phosphorylation ELISA)
This protocol describes a sandwich ELISA to quantify the phosphorylation of a specific substrate of the target kinase in cell lysates.
Materials:
-
Cell line expressing the target kinase and substrate
-
96-well cell culture plates
-
Cell lysis buffer
-
ELISA plate pre-coated with a capture antibody specific for the substrate protein
-
Detection antibody specific for the phosphorylated form of the substrate
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include appropriate controls.
-
Incubate for the desired period.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice.
-
-
ELISA:
-
Transfer the cell lysate to the pre-coated ELISA plate.
-
Incubate to allow the substrate to bind to the capture antibody.
-
Wash the plate.
-
Add the phospho-specific detection antibody and incubate.
-
Wash the plate.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the plate.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm.
-
Calculate the percentage of substrate phosphorylation relative to the control.
-
Plot the percentage of phosphorylation against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways targeted by indazole- and indole-based kinase inhibitors and a typical experimental workflow.
Caption: VEGFR signaling pathway and points of inhibition.
Caption: B-Raf/MEK/ERK signaling pathway and point of inhibition.
Caption: c-Met signaling pathway and points of inhibition.
Caption: TIE-2 signaling pathway and points of inhibition.
Caption: General workflow for in vitro kinase inhibitor IC50 determination.
Conclusion
Both indazole and indole scaffolds are undeniably crucial in the development of kinase inhibitors. The choice between them is nuanced and often depends on the specific kinase target and the desired pharmacological profile. The indazole ring, with its additional nitrogen, offers unique hydrogen bonding capabilities that can be exploited to achieve high potency and selectivity. Conversely, the indole scaffold has a long and successful history in medicinal chemistry, with a well-understood structure-activity relationship for many kinase families.
Ultimately, the selection of either scaffold should be guided by empirical data from robust biochemical and cellular assays. The continued exploration of both indazole and indole derivatives, aided by rational drug design and comprehensive screening, will undoubtedly lead to the discovery of novel and more effective kinase inhibitors for the treatment of cancer and other diseases.
References
Evaluating Off-Target Effects of Novel Indazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous kinase inhibitors. Its privileged nature allows for potent interactions within the ATP-binding pocket of a wide array of kinases. However, this inherent promiscuity necessitates a thorough evaluation of off-target effects to ensure the development of safe and effective therapeutics. This guide provides a comparative analysis of novel indazole derivatives, their off-target profiles, and the experimental methodologies used for their assessment.
Data Presentation: Comparative Kinase Inhibition Profiles
The following tables summarize the quantitative data on the off-target effects of selected indazole derivatives compared to other established kinase inhibitors.
Table 1: Kinome-Wide Selectivity of a Novel Indazole-Based PLK4 Inhibitor (C05) vs. Axitinib
| Kinase Target | C05 (% Inhibition at 0.5 µM) | Axitinib (IC50 in nM) |
| PLK4 | 87.45% | 4.2 |
| PLK1 | 15.32% | - |
| PLK2 | 21.89% | - |
| PLK3 | 12.56% | - |
| CDK2/cyclin A | 25.78% | - |
| CDK4/cyclin D3 | 10.23% | - |
| Aurora A | 31.45% | - |
| Aurora B | 28.91% | - |
| CHK1 | 18.67% | - |
| VEGFR1 | - | 0.1 |
| VEGFR2 | - | 0.2 |
| VEGFR3 | - | 0.1-0.3 |
| PDGFRβ | - | 1.6 |
| c-Kit | - | 1.7 |
Data for C05 represents the percentage of kinase activity inhibited at a single concentration, while data for Axitinib is presented as the half-maximal inhibitory concentration (IC50), indicating the concentration required for 50% inhibition. Lower IC50 values denote higher potency.[1]
Table 2: Comparative IC50 Values of Indazole-Based Inhibitors and Other Kinase Inhibitors
| Inhibitor | Primary Target(s) | Off-Target Kinase | IC50 (nM) |
| Axitinib (Indazole) | VEGFR1/2/3 | PDGFRβ | 1.6 |
| c-Kit | 1.7 | ||
| Pazopanib (Indazole) | VEGFR1/2/3, PDGFRα/β, c-Kit | c-Fms, Itk, Lck | Not specified |
| Sorafenib (Arylurea) | VEGFR2/3, PDGFRβ, c-Kit, Raf | Multiple | Broad |
| Sunitinib (Indolinone) | VEGFR1/2, PDGFRα/β, c-Kit, FLT3, RET | Multiple | Broad |
This table provides a comparative overview of the inhibitory potency of different kinase inhibitors, highlighting the multi-targeted nature of many of these compounds.[2][3][4][5][6][7][8][9]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate evaluation and comparison of off-target effects.
ADP-Glo™ Kinase Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate (peptide or protein), ATP, and the test compound (indazole derivative) in a suitable kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 1 hour).
-
-
ADP-Glo™ Reagent Addition:
-
Add an equal volume of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Signal Measurement:
-
Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to a vehicle control (e.g., DMSO).
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to verify drug-target engagement in a cellular environment based on the principle of ligand-induced thermal stabilization of the target protein.
Protocol:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat cells with the indazole derivative at various concentrations or a vehicle control for a defined period.
-
-
Heat Shock:
-
Harvest and wash the cells.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a range of temperatures in a thermal cycler to induce protein denaturation and aggregation. Include a non-heated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using freeze-thaw cycles or a lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.
-
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant (soluble fraction).
-
Determine and normalize the protein concentration for all samples.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with a primary antibody specific to the target kinase, followed by a secondary antibody.
-
Detect the protein bands using a suitable detection method.
-
-
Data Analysis:
-
Quantify the band intensities.
-
Plot the percentage of soluble protein at each temperature to generate a "melting curve." A shift in the melting curve in the presence of the compound indicates target engagement and stabilization.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the evaluation of off-target effects.
Conclusion
The evaluation of off-target effects is a critical component of the drug discovery and development process for novel indazole derivatives. A combination of kinome-wide screening assays, such as the ADP-Glo assay, and cellular target engagement assays, like CETSA, provides a comprehensive understanding of a compound's selectivity profile. By presenting this data in a clear, comparative format and adhering to detailed experimental protocols, researchers can make more informed decisions in the optimization of lead candidates with improved safety and efficacy profiles. The continued development and application of these methodologies will be instrumental in advancing the next generation of targeted therapies based on the versatile indazole scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pazopanib: a novel multitargeted tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pazopanib - Wikipedia [en.wikipedia.org]
- 5. Antiangiogenic Properties of Axitinib versus Sorafenib Following Sunitinib Resistance in Human Endothelial Cells—A View towards Second Line Renal Cell Carcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative effectiveness of axitinib versus sorafenib in advanced renal cell carcinoma (AXIS): a randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Axitinib Versus Sorafenib in First-Line Metastatic Renal Cell Carcinoma: Overall Survival From a Randomized Phase III Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of axitinib and sunitinib as first-line therapies for metastatic renal cell carcinoma: a real-world multicenter analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Axitinib versus sorafenib as first-line therapy in patients with metastatic renal-cell carcinoma: a randomised open-label phase 3 trial [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Indazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold has proven to be a cornerstone in the development of kinase inhibitors, forming the structural basis for numerous therapeutics. However, achieving target specificity remains a critical challenge in drug discovery. This guide provides an objective comparison of the cross-reactivity profiles of several prominent indazole-based kinase inhibitors, supported by experimental data.
Comparative Kinase Selectivity Profiles
The following tables summarize the inhibitory activity of selected indazole-based compounds against a panel of kinases. This data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) or percentage of inhibition at a given concentration, allows for a direct comparison of their potency and selectivity. Lower IC50 values indicate higher potency.
Table 1: Kinase Inhibition Profile of Representative Indazole-Based Inhibitors
| Kinase Target | Axitinib (IC50 in nM)[1] | C05 (% Inhibition at 0.5 µM)[1] |
| PLK4 | 4.2 | 87.45% |
| PLK1 | - | 15.32% |
| PLK2 | - | 21.89% |
| PLK3 | - | 12.56% |
| CDK2/cyclin A | - | 25.78% |
| CDK4/cyclin D3 | - | 10.23% |
| Aurora A | - | 31.45% |
| Aurora B | - | 28.91% |
| CHK1 | - | 18.67% |
| VEGFR1 | 0.1 | - |
| VEGFR2 | 0.2 | - |
| VEGFR3 | 0.1-0.3 | - |
| PDGFRβ | 1.6 | - |
| c-Kit | 1.7 | - |
Data for C05 illustrates its notable selectivity for PLK4 over other Polo-like kinases and cell cycle kinases. In contrast, Axitinib is a potent multi-kinase inhibitor targeting VEGFRs, PDGFR, and c-Kit, in addition to PLK4.[1]
Table 2: Selectivity Profile of UNC2025
| Kinase Target | IC50 (nM)[2][3] |
| FLT3 | 0.8 |
| MER | 0.74 |
| AXL | 122 |
| TRKA | 1.67 |
| TRKC | 4.38 |
| QIK | 5.75 |
| TYRO3 | 5.83 |
| SLK | 6.14 |
| Nuak1 | 7.97 |
| KIT | 8.18 |
| Met | 364 |
UNC2025 is a potent dual inhibitor of MER and FLT3 tyrosine kinases.[4] It demonstrates significant selectivity for MER and FLT3 over other related kinases.[4] A broader screening against 305 kinases revealed that at a concentration of 100 nM, 66 kinases were inhibited by more than 50%.[4][5]
Table 3: Selectivity Profile of BMS-777607
| Kinase Target | IC50 (nM)[6][7] |
| Axl | 1.1 |
| Ron | 1.8 |
| c-Met | 3.9 |
| Tyro3 | 4.3 |
BMS-777607 is a potent inhibitor of the Met-related kinases c-Met, Axl, Ron, and Tyro3.[6][7] It shows over 40-fold selectivity for these targets compared to Lck, VEGFR-2, and TrkA/B, and more than 500-fold selectivity against other kinases.[6][7]
Table 4: Selectivity Profile of Bemcentinib (R428)
| Kinase Target | IC50 (nM)[8] |
| Axl | 14 |
Bemcentinib (R428) is a selective inhibitor of Axl kinase, with greater than 100-fold selectivity over Abl.[8] It is also more than 50- to 100-fold selective for Axl versus Mer and Tyro3.[8]
Key Signaling Pathways and Inhibition
Indazole-based kinase inhibitors often target critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The following diagrams illustrate simplified representations of the VEGFR and PLK4 signaling pathways, which are targeted by inhibitors like Axitinib and C05, respectively.
Experimental Protocols
Accurate assessment of kinase inhibitor selectivity is paramount. The following sections provide detailed methodologies for key experiments used to generate the data in this guide.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. A luminescent signal is generated that is proportional to the ADP concentration.
Materials:
-
Recombinant Kinase
-
Kinase-specific substrate
-
Indazole-based inhibitor (test compound)
-
ATP (at Km concentration for the specific kinase)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the indazole-based inhibitor in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup: Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Prepare a solution of the kinase and its specific substrate in the kinase assay buffer. Add 2 µL of this enzyme/substrate mix to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution to each well.
-
Incubation: Gently shake the plate for 30 seconds and then incubate at 30°C for 60 minutes.
-
Reaction Termination and ATP Depletion: After incubation, allow the plate to equilibrate to room temperature. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Kinase Inhibition Assay (Western Blot)
This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.
Materials:
-
Cell line expressing the target kinase
-
Indazole-based inhibitor (test compound)
-
Cell culture medium and supplements
-
Phosphatase and protease inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the indazole inhibitor or DMSO (vehicle control) for a specified duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer containing phosphatase and protease inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and denature the proteins by heating. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody specific for the phosphorylated target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensity for the phosphorylated protein. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) target protein. A decrease in the ratio of phosphorylated to total protein in inhibitor-treated cells compared to the control indicates target inhibition.
Experimental Workflow for Cross-Reactivity Profiling
A systematic approach is crucial for determining the cross-reactivity profile of a kinase inhibitor. The following diagram outlines a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Probe UNC2025 | Chemical Probes Portal [chemicalprobes.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
A Comparative Analysis of 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole: Evaluating Potential Kinase Inhibitor Activity Through Analogs
For Immediate Release
Shanghai, China – December 26, 2025 – In the landscape of targeted cancer therapy, the indazole scaffold has emerged as a privileged structure, forming the core of several FDA-approved kinase inhibitors. This guide presents a comparative analysis of the potential biological activity of 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole. Due to the absence of publicly available in vitro and in vivo data for this specific compound, this report leverages experimental data from structurally related 6-bromo-1H-indazole derivatives and established kinase inhibitors, Axitinib and Pazopanib, to infer its potential efficacy and guide future research. The primary focus of this comparison is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis in tumors.
The 1H-indazole core acts as a bioisostere of the purine ring in ATP, enabling it to competitively bind to the ATP-binding site of various kinases.[1] The nitrogen atoms of the indazole ring are key to forming hydrogen bonds with the hinge region of the kinase, a crucial interaction for inhibitory activity.[2] The strategic placement of a bromine atom at the 6-position, as seen in the subject molecule, provides a versatile handle for synthetic modifications, often through cross-coupling reactions, to enhance potency and selectivity.[2]
Comparative In Vitro Activity of 6-Bromo-1H-Indazole Derivatives and Reference Kinase Inhibitors
While specific data for this compound is unavailable, patent literature reveals the potent VEGFR-2 inhibitory activity of several 6-Bromo-1H-indazole derivatives.[3] This data, while not from peer-reviewed publications, offers a valuable benchmark for the potential of this chemical class. For a broader context, the IC50 values of the well-established VEGFR-2 inhibitors, Axitinib and Pazopanib, are also included.
| Compound/Drug | Target | IC50 (nM) | Source |
| 6-Bromo-1H-indazole Derivatives | |||
| Derivative W4 | VEGFR-2 | < 5 | [3] |
| Derivative W12 | VEGFR-2 | < 5 | [3] |
| Derivative W17 | VEGFR-2 | < 5 | [3] |
| Derivative W19 | VEGFR-2 | < 5 | [3] |
| Derivative W20 | VEGFR-2 | < 5 | [3] |
| Derivative W2 | VEGFR-2 | < 10 | [3] |
| Derivative W23 | VEGFR-2 | < 10 | [3] |
| Reference Drugs | |||
| Axitinib | VEGFR-2 | 0.2 | [3] |
| Pazopanib | VEGFR-2 | 30 | [3] |
Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and have not been independently verified in peer-reviewed publications.[3] Direct comparisons should be made with caution as the data for the derivatives and the reference drugs were not generated in a head-to-head study.
In Vivo Efficacy: Insights from Structurally Related Indazole Derivatives
Direct in vivo efficacy and pharmacokinetic data for this compound are not publicly available. To provide a representative example of the in vivo potential of this class of compounds, data for a distinct, yet structurally related, indazole derivative, compound 2f , is presented. Compound 2f has demonstrated anti-tumor activity in a 4T1 breast cancer xenograft model.[4][5]
| Compound | Animal Model | Dosage and Administration | Key Efficacy Endpoint | Outcome | Source |
| Compound 2f | 4T1 Xenograft (BALB/c mice) | 50 mg/kg, intraperitoneal injection, daily | Tumor growth inhibition | Suppressed tumor growth without obvious side effects. | [4][5] |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
VEGFR-2 Kinase Assay (Luminescent)
This assay is a common method to determine the in vitro inhibitory activity of compounds against VEGFR-2 kinase.[3]
Materials:
-
VEGFR-2 enzyme
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Test compounds (serially diluted)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Prepare a solution of VEGFR-2, the substrate, and ATP. The ATP concentration is typically at or near the Km for the kinase.
-
Assay Setup: In a 384-well plate, add the serially diluted test compounds.
-
Initiate Reaction: Initiate the kinase reaction by adding the VEGFR-2/substrate/ATP solution to each well. Incubate the plate at 30°C for 45 minutes.[3]
-
Detect Kinase Activity: Add the luminescent kinase assay reagent to each well.
-
Incubation: Cover the plate and incubate at room temperature for 15 minutes.[3]
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the amount of ATP remaining, and thus directly proportional to kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is widely used to assess the anti-proliferative activity of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., 4T1)
-
Cell culture medium and supplements
-
Test compounds (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of a test compound.[5]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Human cancer cells (e.g., 4T1)
-
Test compound formulated in a suitable vehicle
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Cell Implantation: Subcutaneously implant cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the predetermined dosage and schedule (e.g., daily intraperitoneal injections).
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days).
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Data Analysis: Calculate the tumor growth inhibition for the treatment group compared to the control group.
Visualizing the Molecular Landscape
To better understand the context of the target compound's potential activity, the following diagrams illustrate a key signaling pathway and a typical workflow for kinase inhibitor discovery.
Caption: Simplified VEGFR-2 signaling pathway.
Caption: Workflow for kinase inhibitor discovery.
Conclusion
While direct experimental data for this compound remains elusive, the available information on structurally related 6-bromo-1H-indazole derivatives suggests a strong potential for potent kinase inhibitory activity, particularly against VEGFR-2. The presented comparative data and detailed experimental protocols provide a valuable framework for researchers to initiate and advance the investigation of this and similar compounds as potential anti-cancer therapeutics. Further synthesis and biological evaluation are warranted to fully elucidate the in vitro and in vivo activity profile of this specific molecule and its potential contribution to the field of targeted oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
"Assessing the therapeutic potential of 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole versus established drugs"
In the landscape of modern drug discovery, particularly within oncology, the quest for more effective and selective therapeutic agents is relentless. The indazole scaffold has emerged as a privileged structure, forming the core of several successful kinase inhibitors. This guide provides a comparative assessment of the novel compound, 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole, against established anti-cancer drugs. While specific experimental data for this novel compound is not yet publicly available, this analysis establishes a framework for its potential evaluation by comparing its structural class to well-characterized kinase inhibitors.
The indazole core is a key feature in numerous drugs targeting protein kinases, which are crucial mediators of cell signaling pathways frequently dysregulated in cancer.[1][2][3] Established drugs such as Axitinib and Pazopanib, both containing an indazole moiety, have demonstrated significant clinical efficacy as multi-kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptors (VEGFRs) involved in angiogenesis.[1][4][5] This suggests that this compound may also exhibit activity as a kinase inhibitor.
This guide will focus on comparing the structural class of the novel indazole derivative with two prominent established drugs: Axitinib and Pazopanib . The comparison will be based on their known mechanisms of action, target profiles, and the types of experimental data required to assess their therapeutic potential.
Comparative Analysis of Kinase Inhibitors
To objectively assess a new chemical entity like this compound, its performance would be benchmarked against established drugs using a variety of in vitro and in vivo assays. The following tables outline the kind of quantitative data that would be essential for such a comparison.
Table 1: In Vitro Potency Against Key Kinase Targets
| Compound | Target Kinase | IC50 (nM) | Assay Type |
| This compound | VEGFR2 | Data not available | Biochemical Kinase Assay |
| FGFR1 | Data not available | Biochemical Kinase Assay | |
| PDGFRβ | Data not available | Biochemical Kinase Assay | |
| Axitinib | VEGFR2 | 0.2 | Biochemical Kinase Assay |
| FGFR1 | 2.9 | Biochemical Kinase Assay | |
| PDGFRβ | 1.6 | Biochemical Kinase Assay | |
| Pazopanib | VEGFR2 | 30 | Biochemical Kinase Assay |
| FGFR1 | 84 | Biochemical Kinase Assay | |
| PDGFRβ | 46 | Biochemical Kinase Assay |
IC50 values represent the concentration of the drug required to inhibit the activity of the target kinase by 50%. Lower values indicate greater potency.
Table 2: Cellular Activity and Proliferation
| Compound | Cell Line | Target Pathway | IC50 (nM) for Cell Proliferation | Assay Type |
| This compound | HUVEC | VEGF-induced proliferation | Data not available | Cell-based Proliferation Assay (e.g., MTS/MTT) |
| Cancer Cell Line (e.g., A549) | General Proliferation | Data not available | Cell-based Proliferation Assay (e.g., MTS/MTT) | |
| Axitinib | HUVEC | VEGF-induced proliferation | 0.05 | Cell-based Proliferation Assay |
| A549 | General Proliferation | >10,000 | Cell-based Proliferation Assay | |
| Pazopanib | HUVEC | VEGF-induced proliferation | 21 | Cell-based Proliferation Assay |
| A549 | General Proliferation | >10,000 | Cell-based Proliferation Assay |
HUVEC (Human Umbilical Vein Endothelial Cells) are a standard model for studying angiogenesis.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of kinase inhibitors requires dissecting their impact on cellular signaling pathways. The diagram below illustrates a generalized signaling pathway targeted by many indazole-based kinase inhibitors.
Caption: Hypothesized mechanism of action for the novel indazole derivative.
The evaluation of a novel kinase inhibitor would typically follow a structured experimental workflow, as depicted below.
Caption: Standard workflow for preclinical evaluation of a novel kinase inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the characterization of kinase inhibitors.
Biochemical Kinase Assay (Example: VEGFR2)
-
Objective: To determine the in vitro potency of the test compound against a purified kinase.
-
Materials: Recombinant human VEGFR2 kinase domain, ATP, polypeptide substrate (e.g., poly(Glu, Tyr) 4:1), test compound (serial dilutions), kinase buffer, 32P-γ-ATP, phosphocellulose paper, scintillation counter.
-
Procedure: a. Prepare a reaction mixture containing the kinase buffer, VEGFR2 enzyme, and the polypeptide substrate. b. Add serial dilutions of the test compound or vehicle control to the reaction mixture and pre-incubate for 10 minutes at room temperature. c. Initiate the kinase reaction by adding a mixture of ATP and 32P-γ-ATP. d. Incubate the reaction for a specified time (e.g., 30 minutes) at 30°C. e. Stop the reaction by spotting the mixture onto phosphocellulose paper. f. Wash the paper extensively to remove unincorporated 32P-γ-ATP. g. Quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTS Assay)
-
Objective: To assess the effect of the test compound on the proliferation of a specific cell line.
-
Materials: HUVEC or cancer cell lines, appropriate cell culture medium, fetal bovine serum (FBS), 96-well plates, test compound (serial dilutions), MTS reagent.
-
Procedure: a. Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound or vehicle control. c. For specific pathway analysis (e.g., VEGF-induced proliferation), cells are typically serum-starved prior to treatment and then stimulated with the growth factor in the presence of the compound. d. Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator. e. Add MTS reagent to each well and incubate for 1-4 hours until a color change is observed. f. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Determine the IC50 value for cell proliferation by plotting the data on a dose-response curve.
While direct experimental data for this compound is not yet in the public domain, its structural similarity to a well-established class of kinase inhibitors provides a strong rationale for its investigation as a potential anti-cancer agent. A thorough evaluation, following the experimental workflows and protocols outlined in this guide, will be necessary to elucidate its specific mechanism of action, potency, and selectivity. The comparative data from established drugs like Axitinib and Pazopanib serve as a critical benchmark for assessing the therapeutic potential of this and other novel indazole derivatives in the ongoing effort to develop more effective cancer therapies.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole
For Research, Scientific, and Drug Development Professionals
The proper disposal of 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole (CAS No. 1206800-24-9) is crucial for laboratory safety, environmental protection, and regulatory compliance.[1][2][3] This document provides essential safety and logistical information for the handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer.[2] All handling of this chemical waste should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][5] Personnel must wear appropriate Personal Protective Equipment (PPE).[6]
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield.[5] | To protect against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact.[5][6] |
| Body Protection | A lab coat or chemical-resistant apron.[5] | To protect against contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if dust is generated or ventilation is inadequate. | To prevent inhalation of dust or vapors.[4] |
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4] Laboratory personnel should treat all waste chemicals as hazardous unless confirmed to be non-hazardous by a designated safety officer.[2][7]
-
Waste Identification and Classification :
-
Segregation of Waste :
-
Containerization :
-
Use a designated, leak-proof, and sealable container compatible with the chemical waste.[2] Plastic containers are often preferred for solid waste.[10]
-
Ensure the container is clean and in good condition before adding waste.[2]
-
The container must be kept closed at all times except when adding waste.[2][7]
-
-
Labeling :
-
Storage :
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[10]
-
The storage area must be a cool, dry, and well-ventilated location, away from incompatible materials.[4]
-
Utilize secondary containment, such as a larger, chemically resistant tub or bin, to prevent the spread of material in case of a leak.[2]
-
-
Arranging for Disposal :
Never dispose of this compound by pouring it down the drain or placing it in the regular trash. [7][10]
Spill Management
In the event of a spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[4]
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[5]
-
Clean the spill area thoroughly.
-
For large spills, contact your institution's EHS or emergency response team immediately.[11]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 2. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. 1206800-24-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 7. vumc.org [vumc.org]
- 8. ethz.ch [ethz.ch]
- 9. uakron.edu [uakron.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
Personal protective equipment for handling 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole
Essential Safety and Handling Guide for 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling, use, and disposal of this compound (CAS No. 1206800-24-9). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of structurally similar chemicals, including brominated, fluorinated, and nitrated aromatic compounds.
Compound Details:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1206800-24-9 |
| Molecular Formula | C₁₄H₉BrFN₃O₃ |
| Molecular Weight | 366.14 g/mol |
Hazard Assessment
Based on the analysis of analogous compounds, this compound is presumed to possess the following hazards. A thorough risk assessment should be conducted before handling.
-
Acute Oral Toxicity : Harmful if swallowed.[1]
-
Skin Corrosion/Irritation : Causes skin irritation.
-
Serious Eye Damage/Eye Irritation : Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Safety Goggles | Required for all handling activities to protect against splashes and fine dust. Must be worn in conjunction with a face shield when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or degradation before use and replace them immediately if compromised or after direct contact with the compound. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat must be worn and kept fully buttoned to protect against skin contact. |
| Respiratory Protection | NIOSH-approved Respirator | A half-mask or full-facepiece air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used, especially when handling the powder outside of a certified chemical fume hood or glove box. |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes are mandatory in the laboratory to protect against spills. |
Operational and Disposal Plans
Experimental Workflow
The following diagram outlines the standard workflow for the safe handling of this compound from receipt to disposal.
Detailed Experimental Protocols
1. Pre-Handling Preparations:
-
Review Safety Information: Before beginning any work, thoroughly review this safety guide and any available safety data for structurally similar compounds.
-
Assemble PPE: Put on all required personal protective equipment as detailed in the PPE table above. Ensure all PPE is in good condition.
-
Prepare Workspace: All handling of the solid compound and its solutions should be performed within a certified chemical fume hood or a glove box to minimize inhalation exposure. Ensure the workspace is clean and uncluttered.
2. Handling the Compound:
-
Weighing and Transfer:
-
When weighing the powdered compound, do so in a fume hood or on a balance with a draft shield.
-
Use anti-static tools and weighing paper to prevent dispersal of the powder.
-
Transfer the weighed compound carefully to the reaction vessel.
-
-
In Solution:
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Keep the reaction vessel covered as much as possible during the experiment.
-
3. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[1]
-
Spill: For a small spill, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand). For a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department.
4. Disposal Plan:
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Segregation: All waste containing this compound, including unused material, reaction byproducts, and contaminated lab supplies (e.g., gloves, weighing paper), must be collected in a designated "Halogenated Organic Waste" container.[2] Do not mix with non-halogenated waste.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area until it is collected by your institution's EHS department for disposal.
-
Disposal Method: The primary recommended disposal method for halogenated organic compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[2][3] This is necessary to ensure the complete destruction of the compound and prevent the release of harmful substances into the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
